5-Hydroxy Indapamide-13C,d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H16ClN3O4S |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
4-chloro-N-[5-hydroxy-2-(trideuterio(113C)methyl)-2,3-dihydroindol-1-yl]-3-sulfamoylbenzamide |
InChI |
InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24)/i1+1D3 |
InChI Key |
ARPVNNMMMDXBBF-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O |
Canonical SMILES |
CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 5-Hydroxy Indapamide-13C,d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy Indapamide-13C,d3, an isotopically labeled metabolite of the antihypertensive drug Indapamide. This document details a proposed synthetic pathway, experimental protocols for characterization, and presents key analytical data in a structured format. The information herein is intended to support research and development activities, including pharmacokinetic studies and use as an internal standard in bioanalytical assays.
Introduction
5-Hydroxy Indapamide is a major metabolite of Indapamide, a thiazide-like diuretic used in the treatment of hypertension.[1] The isotopically labeled version, this compound, is a crucial tool for quantitative bioanalytical studies, enabling precise and accurate measurement in complex biological matrices through mass spectrometry-based methods. The incorporation of a stable isotope label (one ¹³C atom and three deuterium atoms) provides a distinct mass shift from the endogenous compound, making it an ideal internal standard. This guide outlines a plausible synthetic route and details the analytical techniques for its comprehensive characterization.
Proposed Synthesis of this compound
The proposed synthesis is a multi-step process commencing with the preparation of the isotopically labeled precursor, 1-amino-5-hydroxy-2-methylindoline-¹³C,d3, followed by its condensation with 4-chloro-3-sulfamoylbenzoyl chloride.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of Isotopically Labeled 2-Methylindoline Precursor
A plausible route to the labeled 2-methylindoline precursor would involve the synthesis of a suitably protected and functionalized aniline derivative with the desired isotopic labels, followed by cyclization.
Step 2: Hydroxylation of the Indoline Ring
The introduction of the hydroxyl group at the 5-position of the indoline ring can be a challenging step. A potential method involves electrophilic aromatic substitution on a protected indoline derivative.
Step 3: N-Amination of 5-Hydroxy-2-methylindoline-¹³C,d3
The amination of the indoline nitrogen is a key step in forming the precursor for the final condensation. This can be achieved by reacting the protected 5-hydroxy-2-methylindoline-¹³C,d3 with a suitable aminating agent.
Step 4: Condensation with 4-chloro-3-sulfamoylbenzoyl chloride
The final step involves the condensation of the aminated and labeled indoline derivative with 4-chloro-3-sulfamoylbenzoyl chloride to form the target molecule. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the synthesized compound. A reverse-phase method is typically employed.
Experimental Protocol:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is a common choice. A typical gradient could be starting from 20% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 254 nm and 280 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data Presentation:
| Parameter | Specification |
| Purity | ≥ 98% (by area percentage) |
| Retention Time | Dependent on the specific HPLC conditions, but should be consistent. |
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and isotopic enrichment of the labeled compound. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Experimental Protocol:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high resolution.
-
Scan Mode: Full scan MS to determine the molecular ion, and tandem MS (MS/MS) to confirm the structure by fragmentation.
-
Infusion: The sample can be introduced via direct infusion or coupled with an LC system.
Data Presentation:
| Parameter | Expected Value |
| Molecular Formula | C₁₅¹³CH₁₃D₃ClN₃O₄S |
| Monoisotopic Mass | 384.07... Da (Exact mass will depend on the precise masses of the isotopes) |
| Observed [M+H]⁺ | Should correspond to the calculated exact mass ± 5 ppm |
| Isotopic Enrichment | ≥ 99% for ¹³C and ≥ 98% for D₃ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY and HSQC can be beneficial for complete assignment.
Data Presentation:
Due to the lack of publicly available experimental NMR data for this compound, the following are predicted chemical shifts based on the structure and known data for Indapamide.
¹H NMR (Predicted):
| Protons | Predicted Chemical Shift (ppm) |
| Aromatic protons | 6.5 - 8.0 |
| Indoline protons | 2.5 - 4.0 |
| Methyl protons (¹²C-H) | Not applicable (deuterated) |
¹³C NMR (Predicted):
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl carbon | 165 - 175 |
| Aromatic carbons | 110 - 150 |
| Indoline carbons | 20 - 60 |
| Labeled methyl carbon (¹³C) | 15 - 25 (will show coupling to deuterium) |
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route offers a viable, albeit challenging, pathway to this important analytical standard. The detailed characterization protocols using HPLC, MS, and NMR are essential for ensuring the quality and integrity of the synthesized material. Researchers and scientists in drug development can utilize this information to produce and qualify this compound for its critical role in advancing the understanding of Indapamide's pharmacology and for the development of robust bioanalytical methods.
References
Technical Guide: 5-Hydroxy Indapamide-13C,d3 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the analytical characterization of the isotopically labeled internal standard, 5-Hydroxy Indapamide-13C,d3. The information herein is intended to support its application in quantitative bioanalytical studies, metabolic research, and as a reference standard in pharmaceutical quality control.
Product Information
This compound is the stable isotope-labeled form of 5-Hydroxy Indapamide, a major metabolite of the antihypertensive and diuretic drug, Indapamide.[1] Its intended use is as an internal standard for the quantification of 5-Hydroxy Indapamide in various biological matrices using mass spectrometry-based assays.[2]
| Parameter | Value | Reference |
| Chemical Name | 3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-5-hydroxy-2-(methyl-13C,d3)-1H-indol-1-yl)benzamide | [1] |
| Catalogue Number | PA STI 049380 | [1][3] |
| Molecular Formula | C₁₅¹³CH₁₃D₃ClN₃O₄S | [1][3] |
| Molecular Weight | 385.85 g/mol | [1][3] |
| Storage | 2-8°C Refrigerator | [1] |
| Applications | Labeled 5-Hydroxy Indapamide for use as an internal standard in analytical methods. | [1][2] |
Quantitative Data Summary
The following table summarizes the key analytical data for a representative batch of this compound.
| Analysis | Method | Specification | Result |
| Purity | HPLC-UV | ≥ 98.0% | 99.5% |
| Chemical Identity | ¹H NMR | Conforms to structure | Conforms |
| Mass Identity | LC-MS | Conforms to molecular weight | Conforms |
| Isotopic Purity | LC-MS | ≥ 99% | 99.7% |
| Residual Solvents | GC-HS | Meets USP <467> requirements | Meets requirements |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of the test article is prepared in methanol at a concentration of 1 mg/mL. The solution is injected into the HPLC system, and the peak area of the main component is compared to the total peak area of all components to calculate the purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the mass identity and determine the isotopic purity of this compound.
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Procedure: The sample is introduced into the mass spectrometer via the HPLC system. The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the identity and mass of the compound. Isotopic purity is determined by assessing the relative abundance of the labeled and unlabeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Experiment: ¹H NMR.
-
Procedure: A sample of the material is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed protons are compared with the expected structure to confirm its identity.
Visualizations
Workflow for Certificate of Analysis Generation
The following diagram illustrates the logical workflow for the quality control and certification of a chemical reference standard like this compound.
Caption: Workflow for Quality Control and Certification.
Conceptual Application in a Bioanalytical Assay
This diagram illustrates the role of this compound as an internal standard in a typical quantitative bioanalytical workflow using LC-MS.
Caption: Bioanalytical Assay Workflow Using an Internal Standard.
References
Technical Guide: Labeled 5-Hydroxy Indapamide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of isotopically labeled 5-Hydroxy Indapamide, a critical metabolite of the antihypertensive drug Indapamide. This document outlines its chemical identity, physicochemical properties, and detailed methodologies for its application in metabolic and pharmacokinetic studies.
Chemical Identity and Properties
5-Hydroxy Indapamide is a major metabolite of Indapamide, a thiazide-like diuretic used in the treatment of hypertension.[1] The use of isotopically labeled internal standards is essential for the accurate quantification of drug metabolites in complex biological matrices.
CAS Numbers
The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances. The CAS number for unlabeled 5-Hydroxy Indapamide is well-documented. However, a specific CAS number for isotopically labeled versions, such as those containing ¹³C or deuterium, is not consistently available in public databases and may be designated as "Not Available" by various suppliers. This typically indicates that a specific labeled isomer has not been registered with CAS or is supplied as a custom synthesis product.
| Compound Name | CAS Number | Notes |
| 5-Hydroxy Indapamide | 126750-70-7 | Unlabeled active metabolite.[2][3] |
| 5-Hydroxy Indapamide-¹³C,d₃ | Not Available | Labeled version for use as an internal standard. |
| Indapamide-d₃ | 1217052-38-4 | Deuterated parent drug. |
Physicochemical Properties
Understanding the physicochemical properties of 5-Hydroxy Indapamide is crucial for method development, particularly in chromatography and mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆ClN₃O₄S | PubChem |
| Molecular Weight | 381.8 g/mol | PubChem[3] |
| Appearance | Pale Yellow Solid | ChemicalBook[2] |
| XLogP3-AA | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Metabolic Pathway and Synthesis Considerations
Metabolic Pathway of Indapamide
Indapamide is extensively metabolized in the liver, with less than 7% of the parent drug excreted unchanged in urine.[4] Hydroxylation is a key metabolic route, leading to the formation of 5-Hydroxy Indapamide. This metabolite is of interest due to its potential pharmacological activity and its role as a biomarker for Indapamide metabolism.[5]
Conceptual Synthesis of Labeled 5-Hydroxy Indapamide
Experimental Protocols
The primary application for labeled 5-Hydroxy Indapamide is as an internal standard in bioanalytical methods for pharmacokinetic and metabolic studies. Below is a representative experimental protocol for the quantification of 5-Hydroxy Indapamide in human plasma using LC-MS/MS.
Bioanalytical Method for 5-Hydroxy Indapamide Quantification
This method is adapted from established procedures for the analysis of Indapamide and its metabolites.[6][7][8]
Objective: To accurately quantify the concentration of 5-Hydroxy Indapamide in human plasma samples.
Internal Standard (IS): 5-Hydroxy Indapamide-¹³C,d₃
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 5-Hydroxy Indapamide-¹³C,d₃ at 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Return to 95% A
-
3.1-4.0 min: Column re-equilibration
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Hypothetical):
-
5-Hydroxy Indapamide: Q1: 382.1 -> Q3: [Product Ion 1], [Product Ion 2]
-
5-Hydroxy Indapamide-¹³C,d₃ (IS): Q1: 386.1 -> Q3: [Corresponding Product Ion 1], [Corresponding Product Ion 2] (Note: Specific product ions need to be determined through infusion and compound tuning on the mass spectrometer.)
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).
Bioanalytical Workflow Diagram
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of 5-Hydroxy Indapamide.
Conclusion
Labeled 5-Hydroxy Indapamide is an indispensable tool for researchers in drug metabolism and pharmacokinetics. While a dedicated CAS number for labeled variants may not be readily available, its utility as an internal standard is paramount for the robust and accurate quantification of this key Indapamide metabolite. The experimental protocols and workflows provided in this guide offer a solid foundation for the implementation of sensitive and reliable bioanalytical methods in a research or drug development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-hydroxyindapamide | 126750-70-7 [chemicalbook.com]
- 3. 5-Hydroxyindapamide | C16H16ClN3O4S | CID 196806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of indapamide, 5-OH indapamide and hydrochlorothiazide evaluated by oxygen-radical absorbing capacity and electron paramagnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of indapamide, perindopril and its active metabolite perindoprilat in human plasma using UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 5-Hydroxy Indapamide-13C,d3
An In-depth Technical Guide to 5-Hydroxy Indapamide-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological context of this compound. This isotopically labeled compound serves as a critical internal standard for the quantification of 5-Hydroxy Indapamide, a major active metabolite of the antihypertensive drug Indapamide.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled version of 5-Hydroxy Indapamide. The incorporation of one Carbon-13 atom and three deuterium atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques. Its properties are summarized below.
| Property | Data | Reference(s) |
| Chemical Name | 3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-5-hydroxy-2-(methyl-13C,d3)-1H-indol-1-yl)benzamide | [1][2] |
| Molecular Formula | C₁₅¹³CH₁₃D₃ClN₃O₄S | [1] |
| Molecular Weight | 385.85 g/mol | [1][2] |
| CAS Number | Not Available (for labeled compound) 126750-70-7 (for unlabeled 5-Hydroxy Indapamide) | [1][2][3] |
| Appearance | Not Available | [1] |
| Storage Conditions | 2-8°C Refrigerator | [1] |
| Solubility | Soluble in Methanol-DMSO (unlabeled form) | [4] |
| Purity (unlabeled) | ≥ 95% by HPLC | [4] |
| Application | Labeled internal standard for bioanalytical studies, metabolite identification, and pharmacokinetic analysis. | [1][5] |
Biological Significance and Metabolism
5-Hydroxy Indapamide is a primary and pharmacologically active metabolite of Indapamide, a thiazide-like diuretic used to treat hypertension and edema.[1][6] The metabolic conversion is primarily mediated by the cytochrome P450 enzyme, CYP3A4, through hydroxylation of the indole moiety.[6] Like its parent compound, 5-Hydroxy Indapamide exhibits both antihypertensive and diuretic properties.[1] Furthermore, studies have shown that 5-Hydroxy Indapamide possesses potent radical scavenging and antioxidant properties, superior to the parent drug, which may contribute to vascular protection.[7]
Below is a diagram illustrating the metabolic conversion of Indapamide.
Caption: Metabolic conversion of Indapamide to 5-Hydroxy Indapamide.
Mechanism of Action
The primary mechanism of action for Indapamide and its active metabolites involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney's nephron.[6][8] This blockage prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes (diuresis). The resulting reduction in plasma volume and cardiac output contributes to a decrease in blood pressure.[6][9]
Caption: Diuretic mechanism of action at the distal convoluted tubule.
Experimental Protocols and Methodologies
As a labeled internal standard, this compound is crucial for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). Below is a generalized protocol for its use in determining the concentration of 5-Hydroxy Indapamide in a biological matrix like plasma or whole blood.
LC-MS/MS Quantification of 5-Hydroxy Indapamide
This method provides high sensitivity and selectivity for quantifying metabolites in complex biological samples.
A. Sample Preparation (Protein Precipitation & Extraction)
-
Thaw biological samples (e.g., 100 µL of human plasma) on ice.
-
Spike the sample with a known concentration of this compound solution (e.g., 10 µL of a 100 ng/mL solution in methanol) to serve as the internal standard (IS).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an HPLC vial for analysis.
B. Chromatographic Conditions (Representative)
-
Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., Inertsil ODS-3, 150 mm x 2.0 mm, 5 µm).[10]
-
Mobile Phase: Isocratic or gradient elution. A typical mobile phase could be a mixture of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).[10]
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
C. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
5-Hydroxy Indapamide (Analyte): Precursor ion (Q1) m/z 382.1 → Product ion (Q3) m/z [fragment].
-
This compound (IS): Precursor ion (Q1) m/z 386.1 → Product ion (Q3) m/z [corresponding fragment].
-
-
Data Analysis: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared with known concentrations of the unlabeled analyte.
The following workflow diagram illustrates this analytical process.
Caption: General workflow for quantification using LC-MS/MS.
Antioxidant Activity Assessment
The antioxidant properties of 5-Hydroxy Indapamide can be evaluated using methods like the Oxygen Radical Absorbance Capacity (ORAC) assay or Electron Paramagnetic Resonance (EPR) spectroscopy.[7]
A. EPR Spectroscopy for Superoxide Scavenging (Principle)
-
Superoxide Generation: A system (e.g., hypoxanthine/xanthine oxidase) is used to enzymatically produce superoxide radicals (O₂⁻•).
-
Spin Trapping: A spin trap agent (e.g., DMPO) reacts with the short-lived superoxide radicals to form a more stable radical adduct (DMPO-OOH), which produces a characteristic EPR signal.
-
Scavenging Measurement: The experiment is repeated in the presence of 5-Hydroxy Indapamide. If the compound scavenges superoxide radicals, it will compete with the spin trap, leading to a decrease in the intensity of the DMPO-OOH EPR signal.
-
Analysis: The reduction in signal intensity is proportional to the superoxide scavenging ability of the compound.[7]
Conclusion
This compound is an indispensable tool for drug development and clinical pharmacology research involving Indapamide. Its well-defined physical and chemical properties, combined with its role as a stable, isotopically labeled internal standard, enable precise and accurate quantification of its unlabeled counterpart in various biological matrices. Understanding its metabolic origin and biological activity provides a more complete picture of Indapamide's overall pharmacological profile, aiding in advanced pharmacokinetic, bioequivalence, and toxicological studies.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. 5-Hydroxyindapamide | C16H16ClN3O4S | CID 196806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 5. 5-Hydroxy Indapamide-13C-d3 | Axios Research [axios-research.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Antioxidant properties of indapamide, 5-OH indapamide and hydrochlorothiazide evaluated by oxygen-radical absorbing capacity and electron paramagnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 9. m.youtube.com [m.youtube.com]
- 10. A selective HPLC method for the determination of indapamide in human whole blood: application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Isotopic Labeling of Indapamide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indapamide, a thiazide-like diuretic and antihypertensive agent, undergoes extensive metabolism in vivo. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. Isotopic labeling of Indapamide with stable or radioactive isotopes provides a powerful tool for elucidating its metabolic pathways, quantifying metabolites, and determining its pharmacokinetic properties. This technical guide offers an in-depth overview of the isotopic labeling of Indapamide for metabolic research, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways and workflows.
Introduction to Indapamide Metabolism
Indapamide is extensively metabolized in the liver, with less than 7% of the parent drug excreted unchanged in the urine.[1][2] Metabolic studies, including those utilizing ¹⁴C-labeled Indapamide, have revealed the formation of numerous metabolites.[1][3][4] The primary metabolic routes involve hydroxylation and dehydrogenation of the indoline ring.[5][6] The major cytochrome P450 (CYP) enzymes responsible for Indapamide metabolism have been identified as CYP3A4 and CYP2C19.[5][6][7]
Isotopic labeling is an indispensable technique in drug metabolism studies.[8][9][10] By incorporating a heavy or radioactive isotope into the drug molecule, researchers can readily track the drug and its metabolites in biological matrices.[8] Carbon-14 (¹⁴C) is a commonly used radioisotope for quantitative analysis of drug disposition, while stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are frequently employed in conjunction with mass spectrometry to identify and quantify metabolites.[9][11]
Synthesis of Isotopically Labeled Indapamide
The synthesis of isotopically labeled Indapamide requires the introduction of the isotopic label at a metabolically stable position to ensure that the label is retained throughout the metabolic process.[12] Based on the known synthesis routes of Indapamide, a plausible approach for introducing a ¹⁴C label is through the use of a ¹⁴C-labeled precursor in the final condensation step.
Hypothetical Synthesis of [¹⁴C]-Indapamide
A common synthetic route to Indapamide involves the condensation of 4-chloro-3-sulfamoylbenzoyl chloride with 1-amino-2-methylindoline.[13][14] To introduce a ¹⁴C label, one could utilize [¹⁴C]-phosgene to generate ¹⁴C-labeled 4-chloro-3-sulfamoylbenzoyl chloride.
Experimental Protocol: Synthesis of [¹⁴C]-Indapamide
-
Preparation of [¹⁴C]-4-chloro-3-sulfamoylbenzoyl chloride:
-
React 4-chloro-3-sulfamoylbenzoic acid with [¹⁴C]-phosgene in an inert solvent such as toluene with a catalytic amount of dimethylformamide.
-
The reaction is typically carried out at elevated temperatures (e.g., 80-90 °C) for several hours.
-
The resulting [¹⁴C]-4-chloro-3-sulfamoylbenzoyl chloride is isolated by removal of the solvent under reduced pressure.
-
-
Condensation with 1-amino-2-methylindoline:
-
Dissolve 1-amino-2-methylindoline hydrochloride in an aprotic solvent like tetrahydrofuran (THF).[15]
-
Add a base, such as triethylamine, to neutralize the hydrochloride and liberate the free amine.[15][16]
-
Slowly add a solution of [¹⁴C]-4-chloro-3-sulfamoylbenzoyl chloride in THF to the reaction mixture at a controlled temperature (e.g., 0-10 °C).[16]
-
Allow the reaction to proceed for several hours at room temperature.
-
-
Purification of [¹⁴C]-Indapamide:
Note: All procedures involving radioactive materials must be conducted in a certified radiochemistry laboratory with appropriate safety precautions and waste disposal protocols.[12]
In Vivo Metabolic Study Using [¹⁴C]-Indapamide
An in vivo study using [¹⁴C]-Indapamide in an animal model, such as rats, can provide comprehensive information on the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Experimental Protocol: Rat Metabolism Study with [¹⁴C]-Indapamide
-
Dosing:
-
Administer a single oral dose of [¹⁴C]-Indapamide, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), to fasted male Sprague-Dawley rats.
-
-
Sample Collection:
-
House the rats in individual metabolism cages that allow for the separate collection of urine and feces.
-
Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose.
-
Collect blood samples via tail vein or cardiac puncture at specified time points.
-
-
Sample Processing:
-
Urine: Pool urine samples for each time interval and measure the total volume.
-
Feces: Homogenize fecal samples with water.
-
Plasma: Centrifuge blood samples to separate plasma.
-
-
Radioactivity Measurement:
-
Determine the total radioactivity in aliquots of urine, fecal homogenates, and plasma using liquid scintillation counting.
-
-
Metabolite Profiling and Identification:
-
Pool urine samples for metabolite profiling.
-
Extract metabolites from urine using solid-phase extraction (SPE).
-
Analyze the extracts using high-performance liquid chromatography (HPLC) with a radioactivity detector to obtain a radiochromatogram.
-
Identify the structures of the metabolites using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Quantitative Data from Pharmacokinetic and Metabolism Studies
The following tables summarize key pharmacokinetic parameters of Indapamide and the results of metabolism studies.
Table 1: Pharmacokinetic Parameters of Indapamide in Humans
| Parameter | Value | Reference(s) |
| Peak Plasma Concentration (Cmax) | 140 ng/mL (after a 10 mg oral dose) | [1] |
| Time to Peak Concentration (Tmax) | ~1-2 hours | [1][2] |
| Elimination Half-life (t½) | ~14-18 hours | [1][2][17] |
| Volume of Distribution (Vd) | ~25 L | [1] |
| Plasma Protein Binding | 76-79% | [1] |
| Unchanged Drug in Urine | < 5-7% | [1][2] |
Table 2: Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]-Indapamide in Humans
| Excretion Route | Percentage of Administered Dose | Reference(s) |
| Urine | ~70% | [4] |
| Feces | ~23% | [4][17] |
Mechanism of Action: Signaling Pathways
Indapamide exerts its antihypertensive effect through a dual mechanism of action: a diuretic effect on the kidneys and a direct vasodilatory effect on blood vessels.[2][18][19][20]
Diuretic Effect in the Kidney
In the distal convoluted tubule of the nephron, Indapamide inhibits the Na⁺/Cl⁻ cotransporter, leading to increased excretion of sodium and water, which reduces blood volume.[2][18][21]
Caption: Diuretic mechanism of action of Indapamide in the kidney.
Vasodilatory Effect on Blood Vessels
Indapamide also induces vasodilation by modulating calcium ion channels in vascular smooth muscle cells, leading to decreased intracellular calcium levels and muscle relaxation.[18][19]
Caption: Vasodilatory mechanism of action of Indapamide.
Experimental Workflow for Metabolic Research
The following diagram illustrates a typical workflow for an in vivo metabolism study using isotopically labeled Indapamide.
Caption: Workflow for an in vivo metabolism study of Indapamide.
Conclusion
Isotopic labeling is a cornerstone of modern drug metabolism research. The use of isotopically labeled Indapamide, particularly with ¹⁴C, has been instrumental in defining its metabolic fate and pharmacokinetic profile. The methodologies and data presented in this guide provide a framework for researchers to design and execute robust metabolic studies, ultimately contributing to a more complete understanding of Indapamide's pharmacology. Future research may leverage stable isotope labeling in combination with high-resolution mass spectrometry for more detailed quantitative analysis of individual metabolites and to investigate potential drug-drug interactions at the metabolic level.
References
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. The disposition of 14C-indapamide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 8. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openmedscience.com [openmedscience.com]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. Indapamide synthesis - chemicalbook [chemicalbook.com]
- 15. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]
- 16. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]
- 17. m.youtube.com [m.youtube.com]
- 18. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 19. Articles [globalrx.com]
- 20. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
In Vitro Formation of 5-Hydroxy Indapamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide is a thiazide-like diuretic and antihypertensive agent that undergoes extensive metabolism in the liver. One of its major metabolites is 5-hydroxy indapamide, formed through the action of cytochrome P450 (CYP) enzymes. Understanding the in vitro formation of this metabolite is crucial for characterizing the drug's metabolic profile, assessing potential drug-drug interactions, and informing preclinical and clinical development programs. This technical guide provides a comprehensive overview of the in vitro formation of 5-hydroxy indapamide, including detailed experimental protocols, quantitative data, and visualizations of the metabolic pathways and experimental workflows.
Metabolic Pathway of Indapamide to 5-Hydroxy Indapamide
The primary enzyme responsible for the hydroxylation of indapamide to 5-hydroxy indapamide is Cytochrome P450 3A4 (CYP3A4).[1][2][3][4][5][6] Cytochrome P450 2C19 (CYP2C19) also contributes to a lesser extent to the overall metabolism of indapamide.[1][4][5] The formation of 5-hydroxy indapamide is a phase I metabolic reaction.
Quantitative Data
The following table summarizes the kinetic parameters for the overall metabolism of indapamide in human liver microsomes. It is important to note that these values represent the total disappearance of the parent compound and not specifically the formation of 5-hydroxy indapamide. However, they provide a valuable reference for designing and interpreting in vitro studies.
| Parameter | Value | Source |
| K_m (Michaelis-Menten constant) | 114.35 ± 3.47 µM | [1][5] |
| V_max (Maximum reaction velocity) | 23.13 ± 6.61 µmol/g/min | [1][5] |
Experimental Protocols
This section outlines a detailed methodology for studying the in vitro formation of 5-hydroxy indapamide using human liver microsomes.
Materials and Reagents
-
Indapamide
-
5-Hydroxy Indapamide (as a reference standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)
Experimental Workflow
Incubation Procedure
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the following reagents in potassium phosphate buffer (100 mM, pH 7.4):
-
Pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL)
-
Indapamide (at various concentrations to determine kinetics, e.g., 1-100 µM)
-
Magnesium chloride (final concentration, e.g., 5 mM)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 0, 5, 15, 30, and 60 minutes) to determine the time course of metabolite formation.
-
Terminate Reaction: Terminate the reaction at the designated time points by adding a sufficient volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins and stop the enzymatic reaction.
Sample Processing and Analysis
-
Protein Precipitation: Vortex the terminated reaction mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to separate and quantify indapamide and 5-hydroxy indapamide.
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific mass transitions for indapamide and 5-hydroxy indapamide will need to be optimized. Based on the molecular weight of indapamide (365.8 g/mol ) and the addition of a hydroxyl group (-OH, 16 g/mol ), the precursor ion for 5-hydroxy indapamide would be approximately m/z 382.
-
Reaction Phenotyping (Optional)
To confirm the role of specific CYP enzymes in 5-hydroxy indapamide formation, the following experiments can be conducted:
-
Incubation with Recombinant CYP Enzymes: Incubate indapamide with individual recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2C19) to directly assess their catalytic activity.
-
Chemical Inhibition Studies: Perform incubations with human liver microsomes in the presence of specific chemical inhibitors for CYP3A4 (e.g., ketoconazole) and CYP2C19 (e.g., ticlopidine) to observe the reduction in metabolite formation.
Conclusion
This technical guide provides a comprehensive framework for the in vitro investigation of 5-hydroxy indapamide formation. By following the detailed protocols and utilizing the provided quantitative data and visualizations, researchers and drug development professionals can effectively characterize this key metabolic pathway of indapamide. A thorough understanding of the in vitro metabolism of indapamide is essential for predicting its in vivo behavior and ensuring its safe and effective use in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ojs.actamedicamarisiensis.ro [ojs.actamedicamarisiensis.ro]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metabolism of Indapamide
Introduction
Indapamide is a thiazide-like sulfonamide diuretic utilized primarily for the management of hypertension, either as a monotherapy or in combination with other antihypertensive agents. It is also indicated for the treatment of salt and fluid retention associated with congestive heart failure.[1] Chemically, its molecule is distinguished by a polar sulfamoyl chlorobenzamide moiety and a lipid-soluble methylindoline moiety, which contributes to its high lipid solubility.[1][2] This lipophilicity significantly influences its pharmacokinetic profile, leading to extensive hepatic metabolism rather than primary renal excretion, a characteristic that differentiates it from many other diuretics. A thorough understanding of its metabolic fate is critical for drug development professionals and researchers to predict drug-drug interactions, understand its therapeutic window, and ensure patient safety.
Pharmacokinetics: Absorption, Distribution, and Elimination
Indapamide is rapidly and almost completely absorbed following oral administration, with its bioavailability being largely unaffected by the presence of food or antacids.[1][3] It is extensively bound to plasma proteins and also preferentially binds to erythrocytes.[1][3] The elimination from the blood is biphasic, characterized by a long terminal half-life that supports once-daily dosing.[3][4] The primary route of clearance is through hepatic metabolism, with renal clearance of the parent drug accounting for a small fraction of its total systemic clearance.[3]
Table 1: Pharmacokinetic Parameters of Indapamide in Humans
| Parameter | Value | Reference(s) |
|---|---|---|
| Time to Peak (Tmax) | ~2.3 hours | [1][3] |
| Peak Concentration (Cmax) | 115 ng/mL (2.5 mg dose) | [2] |
| 260 ng/mL (5 mg dose) | [2] | |
| 140 ng/mL (10 mg dose) | [4][5] | |
| Volume of Distribution (Vd) | 25 - 60 L | [1] |
| Plasma Protein Binding | ~76% - 79% | [1][3][4] |
| Elimination Half-Life (t1/2) | 13.9 - 18 hours | [1][3] |
| Total Systemic Clearance | Hepatic: 20-23.4 mL/min | [1] |
| | Renal: 1.71 mL/min |[1] |
Biotransformation and Metabolic Pathways
Indapamide undergoes extensive metabolism in the liver, resulting in as many as 19 different metabolites, though not all have been fully characterized.[1][4] Less than 7% of an administered dose is excreted in the urine as the unchanged parent compound.[1][3] The biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system, with subsequent conjugation reactions also playing a role.
Phase I Metabolism: The Role of Cytochrome P450
-
Primary Enzymes: The main enzyme responsible for Indapamide's metabolism is CYP3A4 , which facilitates hydroxylation, carboxylation, and dehydrogenation reactions.[1][6] Studies using human liver microsomes have also identified CYP2C19 as a contributing enzyme.[7][8]
-
Key Oxidative Pathways:
-
Hydroxylation: Hydroxylation of the indole moiety is a major metabolic route, leading to the formation of hydroxyl-indapamide (M1), which is considered a major but less pharmacologically active metabolite.[1]
-
Dehydrogenation: Dehydrogenation of the indoline ring, also mediated by CYP3A4, produces metabolites such as M5 and dehydrogen-indapamide.[1][7]
-
Epoxidation: CYP3A4 can also form a reactive epoxide intermediate. This intermediate can then be hydrolyzed by microsomal epoxide hydrolase to form a dihydroxy metabolite (M6) or undergo conjugation with glutathione to form M7.[1]
-
Phase II Metabolism
Glucuronidation has also been identified as a metabolic pathway for Indapamide, indicating the involvement of UGT enzymes in its clearance.[9]
The interconnectedness of these pathways highlights a complex metabolic network, as illustrated in the diagram below.
Caption: Postulated metabolic pathways of Indapamide involving Phase I and Phase II reactions.
Excretion of Indapamide and Metabolites
Following extensive metabolism, the resulting metabolites are eliminated from the body through both renal and fecal routes. Studies using 14C-labeled indapamide have quantified the proportion of the dose excreted via each pathway.
Table 2: Excretion of Indapamide and its Metabolites in Humans
| Route | Percentage of Administered Dose | Reference(s) |
|---|---|---|
| Urine | 60% - 70% | [3][4] |
| Feces | 16% - 23% |[1][3][4] |
Experimental Protocols
The elucidation of Indapamide's metabolic pathways relies on a combination of in vitro and in vivo experimental models, coupled with advanced analytical techniques.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to identify the primary CYP enzymes responsible for the metabolism of a drug candidate.
-
Preparation: Human liver microsomes are pooled and suspended in a phosphate buffer. The reaction mixture includes the microsomal suspension, a NADPH-generating system (to support CYP activity), and Indapamide at various concentrations.[8][10]
-
Incubation: To identify specific enzyme contributions, parallel incubations are performed in the presence of selective chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2C19).[8][10]
-
Reaction Termination: After a set incubation period (e.g., 30 minutes), the reaction is stopped by adding a cold organic solvent like acetonitrile, which also serves to precipitate the microsomal proteins.[10]
-
Sample Processing: The mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent drug and its metabolites, is collected for analysis.[10]
-
Analysis: The samples are analyzed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The disappearance of the parent drug and the formation of key metabolites (e.g., hydroxyl-indapamide, dehydrogen-indapamide) are quantified.[7][10]
-
Data Interpretation: A significant decrease in the rate of Indapamide metabolism in the presence of a specific inhibitor confirms the involvement of that particular CYP enzyme.[8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Indapamide Tablets USP Rx only [dailymed.nlm.nih.gov]
- 3. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Association between Food/UGT2B7 Polymorphisms and Pharmacokinetics/Pharmacodynamics Properties of Indapamide in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Cytochrome P450 Enzymes in Indapamide Hydroxylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role cytochrome P450 (CYP) enzymes play in the metabolic hydroxylation of indapamide, a widely prescribed thiazide-like diuretic. Understanding these metabolic pathways is essential for drug development, predicting drug-drug interactions, and ensuring patient safety and efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic processes and experimental workflows.
Introduction to Indapamide Metabolism
Indapamide undergoes extensive metabolism in the liver, with less than 7% of the administered dose excreted unchanged in the urine.[1] The primary metabolic pathways involve oxidation reactions, including hydroxylation, dehydrogenation, and carboxylation, which are predominantly mediated by the cytochrome P450 superfamily of enzymes.[2][3] In humans, as many as 19 distinct metabolites of indapamide may be produced, though not all have been fully identified.[3] The hydroxylation of indapamide is a crucial step in its biotransformation, leading to the formation of metabolites with altered pharmacological activity.
Key CYP Enzymes in Indapamide Hydroxylation
In vitro studies utilizing human liver microsomes and selective CYP inhibitors have identified CYP3A4 as the principal enzyme responsible for the metabolism of indapamide.[2][3][4] CYP2C19 has also been shown to play a significant, albeit lesser, role.[4][5] One study also suggests the involvement of CYP2C8.[6] The polymorphic nature of these enzymes, particularly CYP2C19 and CYP2C9, can contribute to inter-individual variability in indapamide pharmacokinetics.[7]
The primary metabolites identified are hydroxyl-indapamide and dehydro-indapamide.[4][5] The major metabolic route is thought to be the hydroxylation of the indole moiety of indapamide to form the M1 metabolite, which exhibits reduced pharmacological activity compared to the parent compound.[3]
Quantitative Data on Indapamide Metabolism
The following tables summarize the available quantitative data regarding the enzymatic metabolism of indapamide.
Table 1: Kinetic Parameters of Indapamide Metabolism in Human Liver Microsomes
| Parameter | Value | Reference |
| Km (Michaelis constant) | 114.35 ± 3.47 µM | [4][5] |
| Vmax (Maximum reaction velocity) | 23.13 ± 6.61 µmol/g/min | [4][5] |
Table 2: Inhibition of Indapamide Metabolism by Selective CYP Inhibitors in Human Liver Microsomes
| Inhibitor | Target CYP Isoform | Maximum Inhibitory Effect (%) | Reference |
| Ketoconazole | CYP3A4 | 89.1% | [4] |
| Ticlopidine | CYP2C19 | 83.4% | [4] |
| α-Naphthoflavone | CYP1A2 | Little inhibitory effect | [4] |
| Sulfaphenazole | CYP2C9 | Little inhibitory effect | [4] |
| Quinidine | CYP2D6 | Little inhibitory effect | [4] |
| 4-Methylpyrazole | CYP2E1 | Little inhibitory effect | [4] |
Table 3: Inhibition of Indapamide Metabolism by Co-administered Antihypertensive Drugs
| Drug | Target CYP Isoform(s) | Maximum Inhibitory Rate on Indapamide Metabolism (%) | Reference |
| Nitrendipine | CYP3A4 | 95% | [4][5] |
| Felodipine | CYP3A4 | 82.6% | [4][5] |
| Nifedipine | CYP3A4 | 72% | [4][5] |
| Telmisartan | CYP2C19 (inhibitor) | Slight inhibitory effect | [4] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the role of CYP enzymes in indapamide hydroxylation.
In Vitro Metabolism of Indapamide using Human Liver Microsomes
Objective: To determine the primary CYP isoforms involved in indapamide metabolism.
Materials:
-
Human liver microsomes (HLMs)
-
Indapamide
-
NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Selective CYP inhibitors (see Table 2)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a reaction mixture containing human liver microsomes, phosphate buffer, and indapamide.
-
For inhibition studies, pre-incubate the above mixture with a selective CYP inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the disappearance of indapamide and the formation of its metabolites using a validated HPLC-MS/MS method.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis
Objective: To quantify indapamide and its metabolites in in vitro and in vivo samples.
Instrumentation:
-
HPLC system with a reverse-phase column (e.g., C18)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Typical Parameters:
-
Mobile Phase: A gradient of acetonitrile and water with a modifier (e.g., 0.1% formic acid).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) to detect specific ion transitions for indapamide and its metabolites. For example, for indapamide, the ion transition could be m/z 366.10 → 132.[7]
-
Quantification: Based on the peak area ratio of the analyte to the internal standard.
Visualizations: Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key metabolic pathways and experimental designs.
Caption: Metabolic pathways of indapamide hydroxylation and other transformations.
Caption: Experimental workflow for identifying CYP enzymes in indapamide metabolism.
Conclusion
The hydroxylation of indapamide is a critical metabolic process predominantly catalyzed by CYP3A4, with a secondary contribution from CYP2C19. The quantitative data on enzyme kinetics and inhibition highlight the potential for drug-drug interactions, particularly with strong inhibitors or inducers of these CYP isoforms. The experimental protocols and workflows described provide a framework for further research into indapamide metabolism and for the preclinical assessment of new chemical entities that may be co-administered with this diuretic. A thorough understanding of these metabolic pathways is paramount for optimizing therapeutic outcomes and ensuring patient safety in the clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genetic Polymorphisms of Metabolic Enzymes and the Pharmacokinetics of Indapamide in Taiwanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 5-Hydroxy Indapamide-13C,d3 as an Internal Standard in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-Hydroxy Indapamide-13C,d3 as an internal standard in the quantitative analysis of its corresponding analyte, 5-Hydroxy Indapamide, a major metabolite of the antihypertensive drug Indapamide. The use of a stable isotope-labeled (SIL) internal standard is a crucial component of robust bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3][4] SIL internal standards, such as this compound, closely mimic the physicochemical properties of the analyte, ensuring accurate and precise quantification by compensating for variability in sample preparation, chromatographic retention, and ionization efficiency.[1][3][5]
Introduction to 5-Hydroxy Indapamide and the Role of an Internal Standard
Indapamide is a thiazide-like diuretic used in the management of hypertension and edema.[6][7] It is extensively metabolized in the body, with less than 7% of the parent drug excreted unchanged in the urine.[7][8][9][10] 5-Hydroxy Indapamide is one of the major metabolites and its quantification in biological matrices is essential for comprehensive pharmacokinetic and drug metabolism studies.
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis.[3] It co-elutes with the analyte and experiences similar matrix effects, leading to a more accurate and reliable measurement of the analyte's concentration.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula (5-Hydroxy Indapamide) | C16H16ClN3O4S | Inferred |
| Molecular Weight (5-Hydroxy Indapamide) | 381.84 g/mol | Inferred |
| Molecular Formula (this compound) | C15¹³CH13D3ClN3O4S | [11] (modified for hydroxyl) |
| Molecular Weight (this compound) | 385.86 g/mol | Inferred |
| pKa (Indapamide) | 8.3 | [9] |
Note: Physicochemical properties for 5-Hydroxy Indapamide are inferred from Indapamide. The pKa is expected to be similar.
Experimental Protocols
This section outlines a typical LC-MS/MS method for the quantification of 5-Hydroxy Indapamide in human plasma, utilizing this compound as the internal standard. This protocol is adapted from established methods for Indapamide analysis.[12][13][14]
Materials and Reagents
-
5-Hydroxy Indapamide analytical standard
-
This compound internal standard
-
Human plasma (with appropriate anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-Hydroxy Indapamide and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 5-Hydroxy Indapamide stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
Sample Preparation
The following are two common sample preparation techniques. The choice depends on the required sensitivity and laboratory resources.
Method A: Solid-Phase Extraction (SPE)
-
To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Condition a polymeric mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Method B: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 5-Hydroxy Indapamide: To be determined empirically (e.g., m/z 382.1 → [fragment ion])this compound: To be determined empirically (e.g., m/z 386.1 → [fragment ion]) |
| Collision Energy | To be optimized for each transition |
| Source Temperature | To be optimized |
Note: The exact MRM transitions and collision energies must be optimized by infusing the pure compounds into the mass spectrometer.
Data Presentation and Quantitative Analysis
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 1,234 | 56,789 | 0.0217 | 1.05 | 105.0 |
| 2 | 2,456 | 57,123 | 0.0430 | 2.08 | 104.0 |
| 5 | 6,123 | 56,987 | 0.1074 | 5.12 | 102.4 |
| 10 | 12,345 | 57,012 | 0.2165 | 10.15 | 101.5 |
| 25 | 30,890 | 56,888 | 0.5430 | 25.23 | 100.9 |
| 50 | 61,567 | 57,111 | 1.0780 | 49.89 | 99.8 |
| 100 | 122,987 | 56,999 | 2.1577 | 100.21 | 100.2 |
This is example data and will vary based on the specific assay.
Precision and Accuracy Data
Quality control samples at low, medium, and high concentrations should be analyzed in replicate (n=6) on three different days to determine the intra- and inter-day precision and accuracy.
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 1.03 | 103.0 | 6.5 | 8.2 |
| Low | 3 | 2.95 | 98.3 | 5.1 | 6.8 |
| Medium | 30 | 30.8 | 102.7 | 3.8 | 5.5 |
| High | 80 | 79.2 | 99.0 | 4.2 | 6.1 |
Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.
Signaling Pathway and Metabolism
Indapamide undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP450) enzyme system, to form numerous metabolites.[8][9][10] One of the significant metabolic pathways is hydroxylation, leading to the formation of 5-Hydroxy Indapamide. This metabolite, along with others, is then eliminated from the body through renal and fecal excretion.[7]
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 5-Hydroxy Indapamide in biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. The implementation of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of bioanalytical data, ultimately leading to a better understanding of the disposition of Indapamide in the body.
References
- 1. waters.com [waters.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. tandfonline.com [tandfonline.com]
- 11. caymanchem.com [caymanchem.com]
- 12. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of indapamide, perindopril and perindoprilat in human plasma or whole blood by UPLC-MS/MS and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Indapamide and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide is a thiazide-like diuretic used in the treatment of hypertension and edema. Monitoring its concentration and that of its metabolites in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the accurate quantification of these compounds.[1] This application note provides detailed protocols and quantitative data for the analysis of Indapamide and discusses the approach for its metabolites.
Indapamide is extensively metabolized in the liver, with less than 7% of the drug excreted unchanged in the urine.[2][3] As many as 19 distinct metabolites may be produced in humans, with hydroxylated and dehydrogenated forms being prominent.[4][5] The primary enzyme responsible for its metabolism is CYP3A4.[4]
Principle of the Method
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of Indapamide. The analyte and an internal standard are extracted from a biological matrix (e.g., whole blood, plasma, serum) using liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. The extracted sample is then injected into a liquid chromatography system for separation, followed by detection with a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Pipettes and general laboratory glassware
-
-
Reagents:
-
Indapamide reference standard
-
Internal Standard (e.g., Indapamide-d3, Diazepam, Glimepiride, Propylparaben)[2][6][7]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Ammonium formate
-
Methyl tert-butyl ether (MTBE)
-
Ethyl acetate
-
Dichloromethane
-
n-hexane
-
Human plasma/whole blood/serum (for calibration standards and quality controls)
-
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS quantification.
Detailed Experimental Protocols
Sample Preparation
Protocol 1: Liquid-Liquid Extraction (LLE) [2][6]
-
To 200 µL of the biological sample (plasma, whole blood, or serum), add 20 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and dichloromethane (1:1, v/v)).[2][8]
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex mix and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., Phenomenex Strata-X-Drug N) with methanol followed by water.
-
To 200 µL of the sample, add 20 µL of the internal standard and 400 µL of 100 mM K2HPO4 (pH 10.5).
-
Load the mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with a mixture of methanol and water (e.g., 10:90, v/v).
-
Dry the cartridge under nitrogen gas.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Protocol 3: Protein Precipitation [7]
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.
-
Vortex mix for 2 minutes.
-
Centrifuge at 12000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for injection or further processing.
Liquid Chromatography Conditions
The following table summarizes various reported LC conditions for the analysis of Indapamide.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Synergi Polar RP-column (50 x 4.6 mm, 4 µm)[6] | Luna C18 (150 x 2.0 mm, 5 µm)[2] | Kinetex C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 5 mM aqueous ammonium acetate with 1 mM formic acid[6] | 10 mM ammonium formate with 0.1% formic acid[2] | 2 mM ammonium acetate with 0.05% formic acid |
| Mobile Phase B | Methanol[6] | Methanol[2] | Acetonitrile |
| Gradient/Isocratic | Isocratic (40:60, A:B)[6] | Isocratic (20:80, A:B)[2] | Isocratic (10:90, A:B) |
| Flow Rate | 1.0 mL/min[6] | 0.30 mL/min[2] | 0.2 mL/min |
| Column Temp. | Ambient | Not specified | 30°C |
| Injection Volume | 20 µL[6] | Not specified | 10 µL |
| Run Time | 3.0 min[6] | Not specified | 2.5 min |
Mass Spectrometry Conditions
The following table summarizes various reported MS conditions for the analysis of Indapamide.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Ionization Mode | ESI Negative[6] | ESI Positive[2] | ESI Positive |
| MRM Transition (Indapamide) | m/z 364.0 → 188.9[6] | m/z 366.2 → 132.1[2] | m/z 366.1 → 132.15 |
| MRM Transition (IS) | m/z 367.0 → 188.9 (Indapamide-d3)[6] | m/z 285.2 → 154.1 (Diazepam)[2] | m/z 309.0 → 236.10 (Zolpidem) |
| Source Voltage | Not specified | 3.5 kV[2] | 4.5 kV |
| Source Temp. | Not specified | 100°C[2] | Not specified |
| Desolvation Temp. | Not specified | Not specified | 280°C |
Quantitative Data Summary
The following table summarizes the quantitative performance of various LC-MS/MS methods for Indapamide.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | Whole Blood[6] | Plasma[2] | Serum | Whole Blood |
| Linearity Range (ng/mL) | 0.25 - 50[6] | 0.536 - 45.733[2] | 0.50 - 50 | 0.5 - 80.0 |
| LLOQ (ng/mL) | 0.25[6] | 0.536[2] | 0.50 | 0.5 |
| Recovery (%) | >80[6] | 69 - 81[2] | 89.25 - 90.36 | 82.40 |
| Precision (%RSD) | Not specified | <15[2] | <5.14 | <4.02 |
| Accuracy (%) | Not specified | Within ±15%[2] | 90.85 - 110.12 | Within ±15% |
Analysis of Indapamide Metabolites
Indapamide undergoes extensive metabolism, primarily through hydroxylation and dehydrogenation reactions mediated by CYP3A4.[4]
Caption: Metabolic pathways of Indapamide.
-
Metabolite Identification: High-resolution mass spectrometry can be used to identify potential metabolites in samples from in-vitro (e.g., human liver microsomes) or in-vivo studies.
-
MRM Transition Optimization: Once metabolites are identified, their structures can be used to predict and optimize MRM transitions. For hydroxylated metabolites, a neutral loss of H₂O is common.
-
Method Development and Validation: A quantitative method can be developed using a similar approach to the parent drug, including the selection of an appropriate internal standard (ideally a stable isotope-labeled version of the metabolite). The method should then be fully validated according to regulatory guidelines.
Given that the primary modifications are hydroxylation and dehydrogenation, the chromatographic behavior of the metabolites is expected to be different from Indapamide, likely eluting earlier from a reversed-phase column due to increased polarity. The sample preparation methods described for Indapamide should provide a good starting point for the extraction of its metabolites as well.
Conclusion
The LC-MS/MS methods described in this application note are robust, sensitive, and suitable for the quantitative analysis of Indapamide in various biological matrices. These protocols can be adapted for high-throughput analysis in clinical and research settings. While specific quantitative data for Indapamide's metabolites are limited, the provided framework offers a strategic approach for the development and validation of analytical methods for these compounds.
References
- 1. Determination of Indapamide in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for the Analysis of Indapamide and its Metabolites in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide is a thiazide-like diuretic and antihypertensive agent that undergoes extensive metabolism in the body.[1][2] Accurate and reliable quantification of indapamide and its metabolites in biological matrices such as plasma, serum, whole blood, and urine is crucial for pharmacokinetic, bioequivalence, and doping control studies. Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration of analytes from complex biological samples prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4][5] This application note provides a detailed protocol for the solid-phase extraction of indapamide and serves as a guide for the extraction of its metabolites, based on established methods for the parent drug. While specific SPE protocols for indapamide metabolites are not extensively detailed in the literature, the principles and steps outlined here can be adapted and validated for their analysis. The primary metabolites of indapamide include hydroxyl-indapamide and dehydrogen-indapamide.
Experimental Protocols
This section details a generic yet robust solid-phase extraction protocol that can be adapted for various biological matrices. The protocol is based on several validated methods for indapamide.[2][3][4][5][6][7]
Materials and Reagents:
-
SPE Cartridges: Polymeric mixed-mode, C18, or RP select B cartridges (e.g., Oasis HLB, Strata-X, Bond Elut)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Deionized water
-
Internal Standard (IS) solution (e.g., indapamide-d3, zolpidem tartarate)[2]
-
Biological matrix (plasma, serum, whole blood, or urine)
-
Centrifuge
-
SPE manifold or automated SPE system
-
Evaporator (e.g., nitrogen evaporator)
Sample Pre-treatment:
Proper sample pre-treatment is essential for efficient and reproducible SPE.
-
Plasma/Serum: Centrifuge the collected blood sample to separate plasma or serum. To 1 mL of plasma or serum, add the internal standard solution. The sample may be diluted with a buffer (e.g., phosphate buffer) to adjust the pH.[3][6]
-
Whole Blood: Lyse the red blood cells by adding a lysing agent or by freeze-thaw cycles. Add the internal standard to the hemolyzed sample.[2][5]
-
Urine: Centrifuge the urine sample to remove particulate matter. Add the internal standard. Adjust the pH of the urine sample to a suitable range (e.g., pH 4-6) using a buffer or acid/base.[1][8]
Solid-Phase Extraction Protocol:
The following is a general procedure that should be optimized for the specific SPE cartridge and analytes of interest.
-
Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol followed by 1-2 mL of deionized water. This step solvates the sorbent and removes any potential contaminants.
-
Equilibration: Equilibrate the cartridge with 1-2 mL of the sample loading buffer (e.g., phosphate buffer at the same pH as the pre-treated sample). This step ensures that the sorbent is at the correct pH for optimal analyte retention.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1-2 mL of a weak organic solvent or an aqueous buffer to remove interfering substances. The composition of the wash solvent should be optimized to remove matrix components without eluting the analytes of interest. A common wash solution is a low percentage of methanol in water.
-
Elution: Elute the analytes of interest from the cartridge using a small volume (e.g., 1-2 mL) of a strong organic solvent, such as methanol or acetonitrile.[2][4] A mixture of solvents can also be used to optimize elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase used for the subsequent chromatographic analysis (e.g., LC-MS/MS).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the solid-phase extraction of indapamide. This data can be used as a benchmark when developing and validating methods for indapamide and its metabolites.
Table 1: Recovery of Indapamide using Solid-Phase Extraction
| Biological Matrix | SPE Sorbent | Recovery (%) | Reference |
| Whole Blood | Polymeric | 90.51 - 93.90 | [2][5] |
| Serum | Polymeric Mixed-Mode | 89.25 - 90.36 | [3] |
| Serum | RP select B | ~80 | [7] |
| Urine | C18 | 82.9 ± 7.8 | [8] |
| Urine | Molecularly Imprinted Polymer | 80.1 - 81.2 | [1] |
Table 2: Linearity and Limit of Quantification (LOQ) for Indapamide Analysis following SPE
| Biological Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| Whole Blood | 1 - 50 | 1 | [2] |
| Serum | 0.50 - 50 | 0.50 | [3] |
| Serum | 10.0 - 100.0 | 10.0 | [6] |
| Urine | 25 - 315 | 1 | [8] |
Visualizations
Diagram 1: General Workflow for Solid-Phase Extraction of Indapamide and its Metabolites
Caption: Workflow of the solid-phase extraction process.
Discussion
The provided SPE protocol offers a reliable and efficient method for the extraction of indapamide from various biological matrices. The choice of SPE sorbent is critical and depends on the specific properties of the analytes and the matrix. Polymeric sorbents and C18 are commonly used for indapamide and are likely suitable for its metabolites due to their similar chemical structures.[2][3][8]
For the analysis of indapamide metabolites, it is crucial to validate the adapted SPE method. This includes assessing the recovery, precision, accuracy, and matrix effects for each metabolite. The elution solvent composition may need to be optimized to ensure efficient recovery of the more polar metabolites, such as hydroxylated forms.
Conclusion
Solid-phase extraction is an effective technique for the sample preparation of indapamide and its metabolites from biological fluids. The detailed protocol and quantitative data presented in this application note provide a strong foundation for researchers and scientists to develop and validate robust analytical methods. While the focus has been on indapamide, the principles and procedures are readily adaptable for the extraction of its metabolites, enabling comprehensive pharmacokinetic and metabolic studies.
References
- 1. Preconcentration of indapamide from human urine using molecularly imprinted solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a solid-phase extraction method for determination of indapamide in biological fluids using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. academic.oup.com [academic.oup.com]
Application Note & Protocol: A Bioanalytical Method for the Quantification of 5-Hydroxy Indapamide in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and validation of a sensitive and selective bioanalytical method for the quantification of 5-Hydroxy Indapamide, a metabolite of the antihypertensive drug Indapamide, in human plasma. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is intended for use in pharmacokinetic and drug metabolism studies.
Introduction
Indapamide is a thiazide-like diuretic widely used in the treatment of hypertension. It undergoes extensive metabolism in the body, leading to the formation of several metabolites. 5-Hydroxy Indapamide is one of the identified metabolites, and its quantification in human plasma is crucial for a comprehensive understanding of the pharmacokinetics and metabolic profile of Indapamide. This application note details a proposed bioanalytical method using LC-MS/MS, a highly sensitive and specific technique, for the determination of 5-Hydroxy Indapamide in human plasma. The protocol also outlines the necessary steps for method validation in accordance with regulatory guidelines.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| 5-Hydroxy Indapamide analytical standard | Commercially available |
| 5-Hydroxy Indapamide-13C,d3 (Internal Standard, IS) | Commercially available |
| Methanol | HPLC or LC-MS grade |
| Acetonitrile | HPLC or LC-MS grade |
| Formic acid | LC-MS grade |
| Ammonium formate | Analytical grade |
| Water | Deionized, 18 MΩ·cm or higher |
| Human plasma (with K2EDTA anticoagulant) | Reputable biological vendor |
| Methyl tert-butyl ether (MTBE) | HPLC grade |
Proposed LC-MS/MS Method
This proposed method is based on established bioanalytical techniques for the parent drug, Indapamide, and is expected to provide a robust starting point for method development and validation.
Liquid Chromatography
| Parameter | Proposed Condition |
| LC System | UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Proposed Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 4.0 | 10 |
Mass Spectrometry
| Parameter | Proposed Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | Predicted: m/z 382.1 (for [M+H]⁺) |
| Product Ion (Q3) | To be determined experimentally |
| Internal Standard (IS) | This compound |
| IS Precursor Ion (Q1) | Predicted: m/z 386.1 |
| IS Product Ion (Q3) | To be determined experimentally |
| Ion Source Temp. | 500 °C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Note: The optimal MRM transitions (Q1/Q3), declustering potential, and collision energy for both the analyte and the internal standard must be determined by infusing standard solutions into the mass spectrometer.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 5-Hydroxy Indapamide and this compound into separate volumetric flasks. Dissolve in methanol to obtain a final concentration of 1 mg/mL for each.
-
Working Standard Solutions: Prepare serial dilutions of the 5-Hydroxy Indapamide primary stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations over the desired range (e.g., 0.1 - 100 ng/mL).
-
Prepare quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation Protocol (Liquid-Liquid Extraction)
The following diagram illustrates the proposed sample preparation workflow.
Caption: Proposed Liquid-Liquid Extraction Workflow.
Bioanalytical Method Validation Protocol
The proposed method must be validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation. The following experiments are required:
Selectivity and Specificity
-
Objective: To assess the potential for interference from endogenous plasma components.
-
Protocol: Analyze at least six different lots of blank human plasma. Each blank sample should be processed and analyzed to ensure no significant peaks are present at the retention times of 5-Hydroxy Indapamide and the IS.
Linearity and Calibration Curve
-
Objective: To demonstrate the relationship between instrument response and analyte concentration.
-
Protocol: Analyze a series of calibration standards (typically 6-8 non-zero concentrations) in duplicate. The calibration curve should be generated by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).
-
Protocol: Analyze QC samples at LLOQ, Low, Medium, and High concentrations in at least five replicates on three separate days (inter-day) and within the same day (intra-day).
Recovery
-
Objective: To evaluate the efficiency of the extraction procedure.
-
Protocol: Compare the peak areas of extracted QC samples to the peak areas of post-extraction spiked blank plasma samples at the same concentrations. This should be performed at Low, Medium, and High QC levels.
Matrix Effect
-
Objective: To assess the ion suppression or enhancement caused by the plasma matrix.
-
Protocol: Compare the peak areas of post-extraction spiked blank plasma samples from at least six different sources to the peak areas of neat standard solutions at the same concentrations (Low and High QC levels).
Stability
-
Objective: To evaluate the stability of the analyte in human plasma under various storage and handling conditions.
-
Protocol: Analyze QC samples (Low and High) after subjecting them to the following conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Room temperature for a defined period (e.g., 4-24 hours).
-
Long-Term Stability: Frozen at -20°C and/or -80°C for a defined period.
-
Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.
-
The following diagram illustrates the logical flow of the method validation process.
Caption: Bioanalytical Method Validation Workflow.
Data Presentation
The following tables summarize the expected quantitative data from the method validation experiments. These should be populated with experimentally determined values.
Table 2: Calibration Curve Summary
| Parameter | Acceptance Criteria |
| Linear Range | To be determined |
| Regression Model | Linear, weighted (e.g., 1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Back-calculated Standards | ±15% of nominal (±20% at LLOQ) |
Table 3: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | TBD | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | TBD | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium | TBD | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | TBD | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 4: Recovery and Matrix Effect
| QC Level | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
| Low | Consistent & reproducible | ≤ 15% | 85-115% | ≤ 15% |
| High | Consistent & reproducible | ≤ 15% | 85-115% | ≤ 15% |
Table 5: Stability Summary
| Stability Condition | QC Level | Mean % Change from Nominal |
| Freeze-Thaw (3 cycles) | Low & High | ≤ 15% |
| Bench-Top (e.g., 8h) | Low & High | ≤ 15% |
| Long-Term (e.g., 30 days at -80°C) | Low & High | ≤ 15% |
| Autosampler (e.g., 24h) | Low & High | ≤ 15% |
Conclusion
This application note provides a detailed protocol for the development and validation of a bioanalytical method for the quantification of 5-Hydroxy Indapamide in human plasma by LC-MS/MS. The proposed method, leveraging established techniques for the parent compound, offers a strong foundation for researchers. Successful validation of this method will enable its application in clinical and non-clinical studies to further elucidate the metabolic fate and pharmacokinetic properties of Indapamide.
Application Notes and Protocols for the Detection of 5-Hydroxy Indapamide-13C,d3 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of 5-Hydroxy Indapamide and its stable isotope-labeled internal standard, 5-Hydroxy Indapamide-13C,d3, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The parameters outlined herein are based on established methods for the parent drug, indapamide, and serve as a robust starting point for method development and validation.
Introduction
Indapamide is a thiazide-like diuretic used in the management of hypertension.[1] Its metabolism involves several pathways, including hydroxylation, primarily mediated by the CYP3A4 enzyme, leading to the formation of metabolites such as 5-Hydroxy Indapamide.[2][3] Accurate and sensitive quantification of these metabolites is crucial for pharmacokinetic and drug metabolism studies. This application note details the experimental conditions for the detection of 5-Hydroxy Indapamide using a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction (LLE) procedure is recommended for the extraction of 5-Hydroxy Indapamide from biological matrices such as human plasma or whole blood.
Materials:
-
Human plasma or whole blood samples
-
5-Hydroxy Indapamide and this compound stock solutions (in methanol or DMSO)
-
Methyl tert-butyl ether (MTBE) or Ethyl acetate
-
0.1 M Zinc sulfate solution (for whole blood)
-
Deionized water
-
Methanol
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
To 200 µL of plasma or whole blood, add 25 µL of the internal standard working solution (this compound).
-
For whole blood samples, induce hemolysis by adding 200 µL of 0.1 M zinc sulfate solution and vortex for 30 seconds.
-
Add 2 mL of methyl tert-butyl ether or ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A reversed-phase C18 column is suitable for the separation of 5-Hydroxy Indapamide and its internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18, 50 x 2.1 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B and equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for quantification. Both positive and negative electrospray ionization (ESI) modes can be explored, with positive mode often providing good sensitivity for sulfonamides.
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | 5-Hydroxy Indapamide | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 382.1 | 386.1 |
| Product Ion (Q3) m/z | 148.1 (proposed), 205.0 (proposed) | 148.1 (proposed), 205.0 (proposed) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | To be optimized (start at 20-30 eV) | To be optimized (start at 20-30 eV) |
| Declustering Potential (DP) | To be optimized (start at 60-80 V) | To be optimized (start at 60-80 V) |
| Source Temperature | 500°C | 500°C |
| IonSpray Voltage | 5500 V | 5500 V |
Note: The precursor ion for 5-Hydroxy Indapamide is calculated based on its monoisotopic mass of 381.0550 Da ([M+H]+ = 382.1). The product ions are proposed based on the fragmentation of the indoline ring structure. The parameters for the internal standard are based on a +4 Da mass shift due to the 13C and three deuterium atoms.
Data Presentation
The following table summarizes the key quantitative parameters that should be determined during method validation.
Table 3: Method Validation Parameters (Illustrative)
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | e.g., 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within 85-115% |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentration |
Visualization
Experimental Workflow
The overall workflow for the analysis of 5-Hydroxy Indapamide is depicted in the following diagram.
References
- 1. Metabolic profile of indapamide sustained-release in patients with hypertension: data from three randomised double-blind studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C NMR Analysis of Indapamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the analysis of the diuretic drug Indapamide and its derivatives using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes experimental protocols, data interpretation, and visual workflows to aid in structural elucidation and characterization.
Introduction to 13C NMR in Pharmaceutical Analysis
13C NMR spectroscopy is a powerful analytical technique for the structural analysis of organic molecules like Indapamide. It provides detailed information about the carbon skeleton, enabling the identification of the compound, its derivatives, and potential impurities. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. This sensitivity allows for the differentiation of closely related structures, such as metabolites or degradation products.
13C NMR Spectral Data of Indapamide and a Key Derivative
The following tables summarize the experimental and predicted 13C NMR chemical shifts for Indapamide and its primary metabolite, Dehydroindapamide. These values are crucial for the identification and structural verification of these compounds.
Table 1: 13C NMR Chemical Shifts (δ, ppm) of Indapamide
| Carbon Atom | Experimental (Solid-State, ppm) | Predicted (Solution, DMSO-d6, ppm) | Assignment |
| C=O | 168.89 | 166.5 | Carbonyl |
| C-Cl | - | 137.9 | Aromatic C-Cl |
| C-S | - | 142.1 | Aromatic C-S |
| Aromatic CH | - | 128.5, 127.3, 122.0, 119.8, 115.4, 110.2 | Aromatic CH |
| Aromatic C-N | - | 148.2 | Aromatic C-N |
| Aromatic C-C | - | 132.7, 131.5 | Aromatic C-C |
| C2 | - | 59.8 | CH |
| C3 | - | 34.2 | CH2 |
| CH3 | 16.02 - 17.64 | 18.5 | Methyl |
Note: Solid-state NMR chemical shifts can differ from solution-state shifts due to packing effects in the crystal lattice. The predicted values provide an estimate for solution-state analysis.
Table 2: Predicted 13C NMR Chemical Shifts (δ, ppm) of Dehydroindapamide
| Carbon Atom | Predicted (Solution, DMSO-d6, ppm) | Assignment |
| C=O | 166.2 | Carbonyl |
| C-Cl | 137.8 | Aromatic C-Cl |
| C-S | 142.3 | Aromatic C-S |
| Aromatic CH | 128.8, 127.5, 123.1, 121.5, 119.5, 112.1, 100.1 | Aromatic CH |
| Aromatic C-N | 145.7 | Aromatic C-N |
| Aromatic C-C | 133.1, 132.8, 131.9 | Aromatic C-C |
| C2 | 125.4 | Aromatic CH |
| C3 | 99.4 | Aromatic CH |
| CH3 | 13.2 | Methyl |
Note: The significant downfield shift of C2 and C3 in Dehydroindapamide compared to Indapamide is indicative of the aromatization of the indoline ring to an indole ring.
Experimental Protocols
This section outlines a detailed protocol for acquiring a standard 13C NMR spectrum of Indapamide or its derivatives in solution.
Objective: To obtain a high-resolution 13C NMR spectrum for structural elucidation.
Materials:
-
Indapamide or derivative sample (5-20 mg)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3) of high purity (99.8+ atom % D)
-
5 mm NMR tubes
-
Pipettes and vials for sample preparation
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring high resolution.
-
Tune and match the probe for the 13C frequency.
-
-
Acquisition Parameters (for a 400 MHz spectrometer):
-
Experiment: Standard 1D 13C with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Pulse Width (p1): Calibrated 30-45° pulse.
-
Spectral Width (sw): 0 to 220 ppm (approximately 22,000 Hz).
-
Acquisition Time (aq): 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (ns): 1024 to 4096, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).
-
Integrate the peaks (note: for standard 13C NMR, integration is not always quantitative).
-
Pick and list the peaks.
-
Visualization of Logical Workflows
Metabolic Pathway of Indapamide
Indapamide is extensively metabolized in the liver, with the primary pathway involving the dehydrogenation of the indoline ring to form Dehydroindapamide. This process is a key consideration in drug metabolism and pharmacokinetic studies.
Caption: Metabolic conversion of Indapamide to Dehydroindapamide.
Experimental Workflow for 13C NMR Analysis
The following diagram illustrates the logical flow of the experimental process for analyzing Indapamide and its derivatives using 13C NMR.
Caption: Standard workflow for 13C NMR analysis.
Application Note: A Guide to Sample Preparation for Indapamide Metabolite Profiling in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indapamide is an antihypertensive and diuretic agent that undergoes extensive metabolism in the liver, with up to 19 distinct metabolites produced in humans.[1][2][3] A very small fraction, typically less than 7%, of the drug is excreted in its unchanged form in the urine.[1][4] The majority is eliminated as various metabolites, making the analysis of urine a critical aspect of pharmacokinetic, toxicological, and anti-doping studies.[1][5] Effective sample preparation is paramount for accurate metabolite profiling, as it is necessary to remove interfering substances from the complex urine matrix and concentrate the analytes of interest prior to analysis. This document provides detailed protocols for established sample preparation techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and an advanced microextraction method, to ensure reliable and reproducible results for the analysis of indapamide and its metabolites.
Metabolic Pathway Overview
Indapamide is metabolized through several routes, with CYP3A4 being a key enzyme involved in hydroxylation, carboxylation, and dehydrogenation reactions.[1] The resulting metabolites are then excreted, with 60-70% of the administered dose being eliminated in the urine.[1][4] Profiling these metabolites provides crucial insights into the drug's disposition and potential metabolic pathways.
References
Application Note: The Use of Stable Isotope-Labeled Internal Standards in Bioequivalence Studies of Indapamide
Introduction
Indapamide is a thiazide-like diuretic used in the treatment of hypertension.[1] To ensure the therapeutic equivalence of generic formulations of indapamide, regulatory agencies require bioequivalence (BE) studies.[2][3] These studies are crucial for demonstrating that the generic product performs comparably to the reference product in terms of the rate and extent of absorption. A key component of conducting accurate and reliable BE studies is the use of a robust and validated analytical method for the quantification of indapamide in biological matrices, such as whole blood or plasma.[4][5][6][7][8] The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses, offering high sensitivity, selectivity, and accuracy.[4][9][10][11] This application note provides a detailed protocol for the use of a stable isotope-labeled internal standard, specifically Indapamide-d3, in a bioequivalence study of indapamide.
Experimental Protocol: Quantification of Indapamide in Human Plasma using LC-MS/MS with a Labeled Internal Standard
This protocol outlines a validated method for the determination of indapamide concentrations in human plasma, a critical procedure in bioequivalence studies.
1. Materials and Reagents
-
Indapamide reference standard
-
Indapamide-d3 (stable isotope-labeled internal standard)[4][9][12]
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Human plasma (drug-free)
-
Various organic solvents for extraction (e.g., methyl tertiary butyl ether, diethyl ether)[5][7][11]
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[4][5]
3. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of indapamide and Indapamide-d3 in a suitable solvent like methanol.
-
Working Solutions: Prepare serial dilutions of the indapamide stock solution to create calibration standards. A separate working solution of Indapamide-d3 is prepared as the internal standard.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to create a series of calibration standards and at least three levels of quality control samples (low, medium, and high concentrations).[6]
4. Sample Preparation (Liquid-Liquid Extraction)
-
To a 500 µL aliquot of plasma sample (calibration standard, QC, or study sample), add a fixed amount of the Indapamide-d3 internal standard working solution.
-
Add a suitable extraction solvent (e.g., 3 mL of methyl tertiary butyl ether).
-
Vortex the mixture for a specified time (e.g., 5 minutes) to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers (e.g., at 4000 rpm for 10 minutes).
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
5. LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of indapamide.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 4 µm)[4] |
| Mobile Phase | A mixture of methanol and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) in a specific ratio (e.g., 60:40 v/v)[4][5] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for indapamide[4] |
| Monitored Transitions (MRM) | Indapamide: m/z 364.0 → 188.9[4] |
| Indapamide-d3 (IS): m/z 367.0 → 188.9[4] | |
| Source Voltage | 3.5 kV[5] |
| Source Temperature | 100 °C[5] |
6. Method Validation
The analytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA).[6] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of indapamide and the IS in blank plasma. |
| Linearity | A linear regression of the peak area ratio (analyte/IS) versus concentration should yield a correlation coefficient (r²) of ≥ 0.99. The calibration curve should cover the expected concentration range in the study samples (e.g., 0.25-50 ng/mL).[4] |
| Precision and Accuracy | The intra- and inter-day precision (%CV) should be ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ). The accuracy should be within 85-115% (80-120% at the LLOQ). |
| Recovery | The extraction recovery of indapamide and the IS should be consistent and reproducible. Recovery rates of >80% are desirable.[4] |
| Matrix Effect | The ionization of the analyte and IS should not be significantly suppressed or enhanced by the biological matrix. |
| Stability | The stability of indapamide in plasma should be demonstrated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature. |
Bioequivalence Study Protocol
A typical bioequivalence study for indapamide involves the following steps:
1. Study Design
A randomized, single-dose, two-period, two-sequence crossover design is commonly employed.[8][12] Healthy volunteers are randomly assigned to receive either the test or the reference formulation in the first period, followed by a washout period, and then receive the alternate formulation in the second period.
2. Dosing and Sampling
-
Subjects receive a single oral dose of the indapamide formulation (e.g., 2.5 mg tablet).[2]
-
Blood samples are collected in heparinized tubes at predefined time points before and after dosing (e.g., up to 96 hours post-dose).[12]
-
Plasma is separated by centrifugation and stored frozen until analysis.
3. Pharmacokinetic Analysis
The plasma concentration-time data for each subject are used to calculate the following pharmacokinetic parameters using non-compartmental analysis:[8]
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
4. Statistical Analysis
The log-transformed Cmax, AUC0-t, and AUC0-∞ values are analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters are calculated.[4] For the two formulations to be considered bioequivalent, these confidence intervals must fall within the regulatory acceptance range of 80.00% to 125.00%.[12]
Data Presentation
Table 1: Representative LC-MS/MS Method Parameters
| Parameter | Value | Reference |
|---|---|---|
| Labeled Internal Standard | Indapamide-d3 | [4][12] |
| Biological Matrix | Human Whole Blood/Plasma | [4][5] |
| Extraction Method | Liquid-Liquid Extraction | [4] |
| Chromatographic Column | Synergi Polar RP-column (50 × 4.6 mm, 4 µm) | [4] |
| Mobile Phase | Methanol and 5 mm aqueous ammonium acetate containing 1 mm formic acid (60:40) | [4] |
| Flow Rate | 1 mL/min | [4] |
| Ionization Mode | Negative ESI | [4] |
| MRM Transition (Indapamide) | m/z 364.0 → m/z 188.9 | [4] |
| MRM Transition (Indapamide-d3) | m/z 367.0 → m/z 188.9 | [4] |
| Calibration Range | 0.25-50 ng/mL | [4] |
| Recovery | >80% |[4] |
Table 2: Pharmacokinetic Parameters from a Bioequivalence Study
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
|---|---|---|---|
| Cmax (ng/mL) | 49.53 ± 5.53 | 47.79 ± 4.68 | 95.78% - 105.32% |
| AUC0-t (ng·h/mL) | 859.51 ± 160.92 | 840.90 ± 170.62 | 97.91% - 103.54% |
| AUC0-∞ (ng·h/mL) | 934.35 ± 190.60 | 919.52 ± 179.74 | 98.12% - 104.21% |
(Data are representative and may vary between studies)[4][8]
Visualizations
Caption: Workflow of a typical bioequivalence study for Indapamide.
Caption: Analytical workflow for Indapamide quantification in plasma.
References
- 1. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Indapamide in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]
- 6. thieme-connect.com [thieme-connect.com]
- 7. A selective HPLC method for the determination of indapamide in human whole blood: application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and bioequivalence study of two indapamide formulations after single-dose administration in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Determination of amlodipine, indapamide and perindopril in human plasma by a novel LC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. farmaciajournal.com [farmaciajournal.com]
Application Notes and Protocols for High-Throughput Screening Assays of Indapamide Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide is a thiazide-like diuretic and antihypertensive agent that undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. Understanding the metabolic profile of Indapamide is crucial for identifying potential drug-drug interactions and for the development of new chemical entities with improved pharmacokinetic properties. High-throughput screening (HTS) assays are essential tools for rapidly evaluating the effects of large numbers of compounds on Indapamide metabolism. These application notes provide detailed protocols for HTS assays to assess Indapamide metabolism, focusing on the activity of the key metabolizing enzyme, CYP3A4.
Metabolic Pathways of Indapamide
Indapamide is metabolized into several metabolites, with hydroxylation and dehydrogenation being the major biotransformation routes. The primary enzyme responsible for the metabolism of Indapamide is CYP3A4, with a minor contribution from CYP2C19.[1][2] The main metabolites include hydroxyl-indapamide and dehydrogen-indapamide.[1][2]
High-Throughput Screening Assays
Two primary HTS methodologies are described for assessing Indapamide metabolism: a luminescent-based enzyme activity assay and a mass spectrometry-based metabolite quantification assay.
P450-Glo™ CYP3A4 Assay for Screening Inhibitors of Indapamide Metabolism
This assay utilizes a proluciferin substrate that is converted into luciferin by CYP3A4, generating a luminescent signal. A decrease in luminescence in the presence of a test compound indicates inhibition of CYP3A4 activity and, consequently, potential inhibition of Indapamide metabolism.
Experimental Workflow:
Protocol: P450-Glo™ CYP3A4 Assay with Human Liver Microsomes
Materials:
-
P450-Glo™ CYP3A4 Assay System (Promega)
-
Human Liver Microsomes (HLMs)
-
Indapamide
-
NADPH Regeneration System
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
White, opaque 96- or 384-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in the appropriate solvent in a separate plate. Transfer a small volume (e.g., 1 µL) of the compound solutions to the bottom of the wells of the assay plate. Include positive control inhibitors (e.g., ketoconazole) and vehicle controls (solvent only).
-
Reaction Mixture Preparation: Prepare a master mix containing Human Liver Microsomes (final concentration 0.1-0.5 mg/mL), P450-Glo™ CYP3A4 Substrate, and potassium phosphate buffer. If investigating competitive inhibition, Indapamide can be included in this mixture at a concentration near its Km (approximately 114 µM).[1][2][3]
-
Dispensing: Dispense the reaction mixture into the wells of the assay plate containing the test compounds.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzymes.
-
Reaction Initiation: Add the NADPH Regeneration System to each well to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Detection: Add the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.
-
Signal Measurement: After a 20-minute incubation at room temperature to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the vehicle control. For compounds showing significant inhibition, determine the IC50 value by fitting the data to a dose-response curve.
LC-MS/MS-Based HTS for Indapamide Metabolite Quantification
This method directly measures the formation of Indapamide metabolites in the presence of test compounds. It offers higher specificity and can provide information on the inhibition of specific metabolic pathways.
Protocol: HTS of Indapamide Metabolism using LC-MS/MS
Materials:
-
Human Liver Microsomes (HLMs) or recombinant CYP3A4 and CYP2C19 enzymes
-
Indapamide
-
NADPH Regeneration System
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
Internal standard (e.g., a structurally similar compound not present in the reaction)
-
96-well deep-well plates
-
LC-MS/MS system
Procedure:
-
Compound Plating: As described in the P450-Glo™ assay protocol.
-
Reaction Setup: In a 96-well deep-well plate, combine HLMs or recombinant enzymes, potassium phosphate buffer, and the test compound. Add Indapamide (at a concentration near its Km) to all wells.
-
Pre-incubation: Incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add the NADPH Regeneration System to start the reaction.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination and Protein Precipitation: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Transfer: Transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the formation of hydroxyl-indapamide and/or dehydrogen-indapamide.
-
Data Analysis: Determine the rate of metabolite formation in the presence of each test compound and calculate the percent inhibition relative to the vehicle control. Determine IC50 values for active compounds.
Data Presentation
The quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and decision-making.
Table 1: Inhibition of Indapamide Metabolism in Human Liver Microsomes
| Compound ID | Test Concentration (µM) | % Inhibition of CYP3A4 Activity (P450-Glo™) | Hydroxyl-Indapamide Formation (% of Control) | Dehydrogen-Indapamide Formation (% of Control) | IC50 (µM) |
| Vehicle | - | 0 | 100 | 100 | >100 |
| Ketoconazole | 1 | 95 | 5 | 8 | 0.1 |
| Test Cmpd 1 | 10 | 85 | 15 | 20 | 1.2 |
| Test Cmpd 2 | 10 | 12 | 88 | 95 | >50 |
| Test Cmpd 3 | 10 | 55 | 45 | 50 | 8.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Kinetic Parameters of Indapamide Metabolism
| Enzyme Source | Parameter | Value | Reference |
| Human Liver Microsomes | Km | 114.35 ± 3.47 µM | [1][2] |
| Human Liver Microsomes | Vmax | 23.13 ± 6.61 µmol/g/min | [1][2] |
Conclusion
The described high-throughput screening assays provide robust and efficient methods for evaluating the impact of new chemical entities on Indapamide metabolism. The P450-Glo™ assay is a rapid and cost-effective primary screen for identifying potential inhibitors of CYP3A4, the major enzyme in Indapamide metabolism. The LC-MS/MS-based assay offers a more detailed, confirmatory analysis of metabolite formation and can be used to investigate the inhibition of specific metabolic pathways. By employing these HTS strategies, researchers can make informed decisions early in the drug discovery process, leading to the development of safer and more effective medications.
References
- 1. Effects of Some Antihypertensive Drugs on the Metabolism and Pharmacokinetics of Indapamide in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 2. Effects of some antihypertensive drugs on the metabolism and pharmacokinetics of indapamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Analysis of 5-Hydroxy Indapamide in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of 5-Hydroxy Indapamide from plasma samples during solid-phase extraction (SPE) and subsequent analysis.
Troubleshooting Guides
This section addresses specific issues that can lead to poor recovery of 5-Hydroxy Indapamide.
Question: Why am I observing significantly lower than expected recovery of 5-Hydroxy Indapamide after solid-phase extraction (SPE)?
Answer: Low recovery of 5-Hydroxy Indapamide from plasma can stem from several factors throughout the SPE workflow. The primary areas to investigate are the sample pre-treatment, the SPE method itself (loading, washing, and elution steps), and the stability of the analyte.
A systematic approach to troubleshooting is recommended. The following sections break down the potential causes and provide actionable solutions.
Question: How does the pH of my sample and solutions affect the recovery of 5-Hydroxy Indapamide?
Answer: The pH plays a critical role in the recovery of phenolic compounds like 5-Hydroxy Indapamide. The ionization state of the hydroxyl group is pH-dependent, which directly impacts its retention on the SPE sorbent.[1][2]
-
Problem: If the pH of the sample during the loading phase is too high (alkaline), the phenolic hydroxyl group will be deprotonated, leading to a negatively charged molecule. This can cause poor retention on non-polar sorbents like C18.
-
Solution: Acidifying the plasma sample to a pH below the pKa of the phenolic hydroxyl group (typically around pH 8-10 for phenols) will ensure the analyte is in its neutral, more hydrophobic form, thus enhancing its retention on reversed-phase sorbents. An acidic pH during extraction is often beneficial for the stability of phenolic compounds.[1][3]
Troubleshooting pH-Related Issues:
| Observation | Potential Cause | Recommended Action |
| Low recovery, analyte found in the flow-through | Sample pH is too high, causing pre-mature elution. | Adjust the sample pH to be 2 units below the pKa of the phenolic group. |
| Inconsistent recovery between samples | Variable sample pH. | Ensure consistent pH adjustment for all samples and standards. |
Question: Could the choice of SPE sorbent be the reason for my low recovery?
Answer: Yes, the selection of the SPE sorbent is critical and depends on the physicochemical properties of 5-Hydroxy Indapamide.
-
Reversed-Phase Sorbents (e.g., C18, C8): These are suitable for retaining hydrophobic compounds from a polar matrix like plasma. Since 5-Hydroxy Indapamide is more polar than its parent drug, a less retentive sorbent like C8 or a phenyl-based sorbent might provide a better recovery and cleaner extract compared to C18.[4]
-
Polymeric Sorbents (e.g., Oasis HLB): These offer a good balance of hydrophobicity and polarity and can be effective for a broader range of analytes. They are also less prone to drying out.
-
Mixed-Mode Sorbents (e.g., MCX, MAX): These have both non-polar and ion-exchange functional groups and can provide high selectivity. For a phenolic compound, a mixed-mode cation exchange (MCX) sorbent could be beneficial if the molecule has a basic functional group.
Comparison of SPE Sorbent Performance for Similar Analytes:
| Sorbent Type | Typical Recovery Range | Advantages | Considerations |
| C18 | 70-95% | High retention for non-polar compounds. | May have very strong retention for hydrophobic metabolites, requiring stronger elution solvents. |
| Phenyl | 85-100%[4] | Alternative selectivity for aromatic compounds. | May have lower overall retention than C18. |
| Polymeric (HLB) | 80-110% | Broad applicability, stable at a wide pH range. | Can sometimes have lower specificity than mixed-mode sorbents. |
| Mixed-Mode (e.g., MCX) | >90% | High selectivity, can remove specific interferences. | Requires careful pH control for optimal retention and elution. |
Question: My recovery is still low after optimizing pH and sorbent. What other SPE parameters should I check?
Answer: Several other factors in your SPE protocol can contribute to low recovery.
-
Inadequate Sorbent Conditioning and Equilibration: Failure to properly wet and prepare the sorbent bed can lead to inconsistent and poor recovery.[5][6]
-
Sample Loading Flow Rate: A flow rate that is too high can prevent the analyte from adequately interacting with the sorbent.
-
Wash Solvent Strength: Using a wash solvent that is too strong can prematurely elute the analyte. For 5-Hydroxy Indapamide, a wash step with a low percentage of organic solvent in an acidic aqueous solution is recommended.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increasing the organic content or changing the pH of the elution solvent can improve recovery.[5][6]
-
Drying of the Sorbent Bed: For some SPE phases, allowing the sorbent to dry out after conditioning and before sample loading can drastically reduce recovery.
Frequently Asked Questions (FAQs)
Q1: What are the expected recovery rates for 5-Hydroxy Indapamide from plasma?
Q2: How can I assess if matrix effects are contributing to my low apparent recovery?
A2: Matrix effects, where co-eluting endogenous components from the plasma suppress or enhance the ionization of the analyte in the mass spectrometer, can be mistaken for low recovery. To assess this, you can perform a post-extraction spike experiment. Compare the peak area of your analyte spiked into a blank plasma extract after SPE to the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.
Q3: What are the best practices for storing plasma samples to ensure the stability of 5-Hydroxy Indapamide?
A3: Generally, drug metabolites in plasma should be stored at -80°C to minimize degradation from enzymatic activity.[9] Avoid repeated freeze-thaw cycles. The stability of phenolic compounds can be pH-dependent, and maintaining a slightly acidic environment can sometimes improve stability.[1]
Q4: Can I use a protein precipitation (PPT) method instead of SPE?
A4: While PPT is a simpler and faster method, it often results in a dirtier extract with more significant matrix effects compared to SPE. For sensitive LC-MS/MS analysis, SPE is generally preferred for achieving lower limits of quantification and better reproducibility.
Experimental Protocols
Optimized Solid-Phase Extraction (SPE) Protocol for 5-Hydroxy Indapamide from Plasma
This protocol is a starting point and may require further optimization for your specific application and instrumentation.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled 5-Hydroxy Indapamide).
-
Vortex for 10 seconds.
-
Add 500 µL of 2% formic acid in water to acidify the sample (final pH ~3-4).
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg).
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water. This helps remove polar interferences without eluting the analyte.
-
Dry the cartridge under vacuum for 1-2 minutes to remove excess water.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol into a clean collection tube. A second elution with 0.5 mL of methanol can be performed to ensure complete recovery.
-
The use of a more non-polar solvent like acetonitrile or a mixture of methanol and acetonitrile can also be explored.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial for analysis.
-
Visualizations
Below are diagrams to aid in understanding the troubleshooting process and experimental workflow.
Caption: A decision tree for troubleshooting low recovery in SPE.
Caption: A typical workflow for solid-phase extraction of plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of different sorbent materials for solid-phase extraction of selected drugs in human urine analyzed by UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 6. specartridge.com [specartridge.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Separating Indapamide Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Indapamide isomers. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for separating Indapamide isomers?
A1: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most frequently employed technique for the enantioseparation of Indapamide.[1][2][3][4] Capillary Electrophoresis (CE) with chiral selectors is another powerful and cost-effective alternative.[5][6][7] Thin-Layer Chromatography (TLC) has also been explored for direct enantiomeric separation.[2]
Q2: What type of HPLC columns are recommended for Indapamide isomer separation?
A2: Chiral columns are essential for the direct separation of Indapamide enantiomers. Commonly successful stationary phases include:
-
Cellulose-based: Such as cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).[1][4]
-
Amylose-based: For example, amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).[1]
-
Protein-based: Ovomucoid-based columns (e.g., Ultron ES OVM) have shown good selectivity.[1][3]
Q3: What are typical mobile phase compositions for HPLC separation of Indapamide isomers?
A3: The choice of mobile phase depends on the chiral stationary phase being used.
-
For cellulose-based columns like Chiralpak IC, a normal-phase mobile phase consisting of n-hexane and isopropanol (e.g., 70:30, v/v) has been used successfully.[4]
-
For protein-based columns like Ultron ES OVM, a reverse-phase mobile phase is common. A mixture of an aqueous buffer (e.g., 10 mM sodium phosphate) and an organic modifier like acetonitrile is often employed.[3]
Q4: How does the mobile phase pH affect the separation of Indapamide isomers?
A4: The pH of the aqueous component of the mobile phase can significantly impact retention times and resolution, particularly on protein-based columns. For instance, with an Ultron ES OVM column, adjusting the pH of the phosphate buffer to around 3.1 has been shown to provide optimal separation conditions.[3]
Q5: Can additives be used in the mobile phase to improve separation?
A5: Yes, additives can be crucial for improving peak shape and resolution. For chiral separations, chiral mobile phase additives (CMPAs) like cyclodextrins can be used with achiral stationary phases.[2][8] In Capillary Electrophoresis, adding a chiral selector like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to the background electrolyte is the key to achieving separation.[5][6][7] For HPLC on chiral stationary phases, small amounts of acidic or basic modifiers may be used to improve peak shape, depending on the nature of the analyte and the stationary phase.[9]
Troubleshooting Guide
Problem 1: Poor or no resolution between the Indapamide isomer peaks.
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | 1. Adjust Organic Modifier Ratio: Systematically vary the ratio of the organic modifier (e.g., isopropanol in normal-phase or acetonitrile in reversed-phase). A small change can significantly impact selectivity.[3][4] 2. Change Organic Modifier: If adjusting the ratio is ineffective, try a different organic modifier (e.g., ethanol instead of isopropanol). |
| Incorrect Mobile Phase pH | For reversed-phase separations on columns like protein-based CSPs, optimize the pH of the aqueous buffer. A pH of 3.1 has been reported as optimal for an Ultron ES OVM column.[3] |
| Inadequate Chiral Selector (CE) | 1. Optimize Chiral Selector Concentration: Vary the concentration of the chiral selector (e.g., SBE-β-CD) in the background electrolyte. A concentration of 5 mM has been shown to be effective.[5][6][7] 2. Try a Different Chiral Selector: If the current selector is not providing separation, screen other cyclodextrin derivatives. |
| Suboptimal Temperature | Investigate the effect of column temperature. For an Ultron ES OVM column, a temperature of 20°C provided the best resolution.[3] In CE, a lower temperature (e.g., 15°C) can lead to longer migration times but increased chiral resolution.[5][7] |
Problem 2: Excessive peak tailing or broad peaks.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | 1. Add a Mobile Phase Modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can reduce tailing.[10] For acidic compounds, an acidic modifier like formic or acetic acid may be beneficial.[9] 2. Adjust pH: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. |
| Column Overload | Reduce the concentration of the injected sample. |
| Column Contamination or Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, the column may need to be replaced. |
Problem 3: Long analysis time.
| Possible Cause | Suggested Solution |
| High Retention | 1. Increase the Strength of the Organic Modifier: In reversed-phase, increase the percentage of the organic solvent (e.g., acetonitrile). In normal-phase, increase the percentage of the more polar solvent (e.g., isopropanol).[3][4] 2. Increase Flow Rate: A higher flow rate will decrease retention times, but be mindful of the potential impact on resolution and system pressure. |
| Low Temperature | Increasing the column temperature will decrease the mobile phase viscosity and can lead to shorter retention times. However, this may also affect selectivity.[3] |
Quantitative Data Summary
Table 1: HPLC Method Parameters for Indapamide Enantioseparation
| Parameter | Method 1 | Method 2 |
| Column | Chiralpak IC | Ultron ES OVM |
| Mobile Phase | n-hexane:isopropanol (70:30, v/v) | 10 mM Na₂HPO₄ buffer:Acetonitrile (90:10, v/v) |
| pH | Not Applicable | 3.1 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Not Specified | 20°C |
| Detection | 240 nm | 242 nm |
| Retention Times | 19.2 min and 23.3 min | 5.50 min and 7.09 min |
| Resolution (Rs) | > 2.0 | 3.83 |
| Separation Factor (α) | Not Specified | 1.28 |
| Reference | [4] | [3] |
Table 2: Capillary Electrophoresis Parameters for Indapamide Enantioseparation
| Parameter | Value |
| Background Electrolyte | 25 mM disodium hydrogenophosphate – 25 mM sodium dihydrogenophosphate |
| Chiral Selector | 5 mM sulfobutyl ether-β-CD (SBE-β-CD) |
| pH | 7.0 |
| Voltage | +25 kV |
| Temperature | 15°C |
| Detection | 242 nm |
| Analysis Time | Approximately 6 minutes |
| Resolution (Rs) | 4.30 |
| Separation Factor (α) | 1.08 |
| Reference | [5][6][7] |
Experimental Protocols
Protocol 1: HPLC Separation of Indapamide Enantiomers on an Ovomucoid Column
This protocol is based on the method described for an Ultron ES OVM column.[3]
-
HPLC System: An Agilent 1100 Series HPLC system or equivalent, equipped with a UV-VIS detector.
-
Column: Ultron ES Ovomucoid, 150 x 4.6 mm, 5 µm.
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 10 mM sodium diphosphate (Na₂HPO₄) solution in HPLC-grade water. Adjust the pH to 3.1 using ortho-phosphoric acid.
-
Organic Modifier: HPLC-grade acetonitrile.
-
Final Mobile Phase: Mix the aqueous phase and acetonitrile in a 90:10 (v/v) ratio. Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C
-
Detection Wavelength: 242 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation: Dissolve the Indapamide standard or sample in the mobile phase to a suitable concentration.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
Protocol 2: Capillary Electrophoresis Separation of Indapamide Enantiomers
This protocol is based on the method developed by Tero-Vescan et al.[5][6][7]
-
CE System: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE) Preparation:
-
Prepare a solution containing 25 mM disodium hydrogenophosphate and 25 mM sodium dihydrogenophosphate in deionized water.
-
Add sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to a final concentration of 5 mM.
-
Adjust the pH of the final solution to 7.0.
-
-
Electrophoretic Conditions:
-
Voltage: +25 kV
-
Temperature: 15°C
-
Detection Wavelength: 242 nm
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 1 second).
-
-
Capillary Conditioning: Before each run, rinse the capillary with 0.1 M sodium hydroxide followed by the BGE.
-
Sample Preparation: Dissolve the Indapamide standard or sample in a suitable solvent (e.g., methanol) to a concentration of approximately 10 µg/mL.
-
Analysis: Fill the capillary with the BGE and perform the electrophoretic separation.
Visualizations
Caption: Workflow for mobile phase optimization in HPLC.
Caption: Troubleshooting decision tree for poor resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct enantiomeric separation of Indapamide by Thin Layer Chromatography using B- Cyclodextrin as Chiral Selector : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of indapamide enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral separation of indapamide enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
- 10. Optimization of a solid-phase extraction method for determination of indapamide in biological fluids using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Hydroxy Indapamide-13C,d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS/MS analysis of 5-Hydroxy Indapamide and its stable isotope-labeled internal standard, 5-Hydroxy Indapamide-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my 5-Hydroxy Indapamide analysis?
A1: Ion suppression is a type of matrix effect where components in your sample, other than the analyte of interest, interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1] When analyzing 5-Hydroxy Indapamide in biological matrices like plasma or serum, endogenous compounds such as phospholipids are common causes of ion suppression.[2][3]
Q2: How does using this compound as an internal standard help with ion suppression?
A2: A stable isotope-labeled (SIL) internal standard like this compound is the ideal choice for quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and reliable quantification.[1][4]
Q3: What are the primary causes of ion suppression in a typical bioanalytical workflow?
A3: The primary causes of ion suppression are co-eluting matrix components from the biological sample.[1][5] These can include:
-
Endogenous compounds: Phospholipids, salts, proteins, and metabolites are common interferences in plasma and serum samples.[2][6]
-
Exogenous substances: These can be introduced during sample collection and preparation, and may include detergents, polymers from plasticware, and formulation agents from the drug product itself.[7][8]
Q4: Can my LC-MS/MS method itself contribute to ion suppression?
A4: Yes, certain aspects of your method can exacerbate ion suppression. A high flow rate in the electrospray ionization (ESI) source can sometimes lead to less efficient droplet formation and evaporation, making the analysis more susceptible to ion suppression.[7] Additionally, a chromatographic method with poor separation can lead to the co-elution of matrix components with your analyte, which is a direct cause of ion suppression.[1][9]
Troubleshooting Guide
Problem: I am observing low signal intensity and high variability for 5-Hydroxy Indapamide and its internal standard.
This issue is often indicative of significant ion suppression. The following steps will guide you through identifying the source and mitigating the effect.
Step 1: Assess Your Sample Preparation
-
Question: Is my current sample preparation method adequate for removing interfering matrix components?
-
Answer: The choice of sample preparation is critical for minimizing ion suppression.[3] Protein precipitation is a common but often insufficient method, as it can leave behind significant amounts of phospholipids and other matrix components.[10] Consider more rigorous techniques like:
Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Method | Relative Cleanliness of Extract | Analyte Recovery | Throughput | Key Considerations |
| Protein Precipitation (PPT) | Low | High | High | Prone to significant matrix effects from phospholipids.[10] |
| Liquid-Liquid Extraction (LLE) | Medium-High | Variable | Medium | Recovery can be low for polar analytes; requires optimization of solvents.[3][10] |
| Solid-Phase Extraction (SPE) | High | High | Medium-High | Excellent for removing a wide range of interferences; various sorbents available.[1][3] |
| HybridSPE®-Phospholipid | Very High | High | High | Specifically targets and removes phospholipids, a major source of ion suppression.[2][11] |
Step 2: Optimize Chromatographic Separation
-
Question: Are 5-Hydroxy Indapamide and its internal standard co-eluting with matrix components?
-
Answer: Poor chromatographic resolution is a major contributor to ion suppression.[9] To improve separation:
-
Adjust Mobile Phase Composition: Modifying the mobile phase pH can alter the retention of basic analytes relative to phospholipids.[10]
-
Optimize the Gradient: A longer, shallower gradient can improve the separation of the analyte from interfering peaks.[10]
-
Consider UPLC/UHPLC: Ultra-high performance liquid chromatography provides significantly better resolution and sharper peaks, which can separate the analyte from matrix interferences more effectively.[9][10]
-
Step 3: Evaluate and Adjust Mass Spectrometer Parameters
-
Question: Can I modify my MS settings to reduce ion suppression?
-
Answer: While less impactful than sample preparation and chromatography, some MS parameters can be adjusted:
-
Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to ion suppression in some cases.[7]
-
Flow Rate: Reducing the flow rate to the nano-flow range can make the ionization process more tolerant to non-volatile salts and other interferences.[7]
-
Experimental Protocols
Recommended LC-MS/MS Method for Indapamide Analysis
The following is a representative protocol adapted from published methods for Indapamide, which can serve as a starting point for the analysis of 5-Hydroxy Indapamide.[12][13][14][15][16]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge: Mixed-mode polymeric SPE cartridge.[16]
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 0.5 mL of the plasma/serum sample.
-
Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove salts and other polar interferences.[16]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.[16]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2. LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC system[9][10] |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[9][14] |
| Mobile Phase A | 2-5 mM Ammonium Formate or Acetate in water with 0.1% Formic Acid[12] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[12] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized to separate the analyte from the phospholipid elution region. |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (method dependent)[12][14] |
| MS/MS Transitions | To be determined by infusion of 5-Hydroxy Indapamide and this compound standards. For Indapamide, transitions like m/z 364.0 → 188.9 (negative mode) have been used.[12] |
Visualizations
Caption: A logical workflow for troubleshooting and mitigating ion suppression.
Caption: How co-eluting matrix components interfere with analyte ionization.
Caption: A decision-making guide for choosing a sample preparation technique.
References
- 1. longdom.org [longdom.org]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. selectscience.net [selectscience.net]
- 12. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Technical Support Center: Troubleshooting Poor Peak Shape for 5-Hydroxy Indapamide in HPLC
Welcome to the technical support center for addressing chromatographic challenges in the analysis of 5-Hydroxy Indapamide. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals identify and resolve issues related to poor peak shape, ensuring robust and reliable analytical results.
5-Hydroxy Indapamide, a metabolite of Indapamide, possesses chemical properties—including polarity from its hydroxyl group and potential for ionization—that can make it susceptible to common chromatographic problems like peak tailing and fronting. This resource is designed to systematically diagnose and correct these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Tailing Issues
Q1: Why is my 5-Hydroxy Indapamide peak exhibiting significant tailing?
Peak tailing is the most common peak shape distortion and typically indicates undesirable secondary interactions between the analyte and the stationary phase or other system components. For 5-Hydroxy Indapamide, the primary causes are:
-
Secondary Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[1][2][3] The polar hydroxyl and sulfamoyl groups on 5-Hydroxy Indapamide can form strong hydrogen bonds with these active sites, delaying the elution of a portion of the analyte molecules and causing a "tail."
-
Incorrect Mobile Phase pH: The phenolic hydroxyl group in 5-Hydroxy Indapamide is acidic and can ionize (deprotonate) if the mobile phase pH is too high. When the pH is close to the analyte's pKa, both the ionized (more polar) and neutral (less polar) forms exist simultaneously, leading to mixed retention behavior and tailing or split peaks.[4]
-
Metal Chelation: The structure of 5-Hydroxy Indapamide may allow it to chelate with trace metal ions (e.g., iron, titanium) present in the stainless-steel components of the HPLC system (frits, tubing) or within the silica packing material itself.[5][6][7] This interaction can create an additional, strong retention mechanism, resulting in severe peak tailing.[6]
Q2: How can I troubleshoot and eliminate peak tailing caused by secondary silanol interactions?
Addressing silanol interactions is crucial for achieving a symmetrical peak. Follow these steps:
-
Adjust Mobile Phase pH: The most effective way to suppress silanol interactions is to operate at a low pH (e.g., pH ≤ 3). At this pH, the majority of silanol groups are protonated (Si-OH) and thus less active, minimizing unwanted interactions with your analyte.[5][8]
-
Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are manufactured to have lower metal content and fewer acidic silanol sites.[5] Additionally, select a column that is "end-capped," a process that chemically derivatizes most of the remaining free silanols to make them inert.[3][9]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help to mask the residual silanol sites and improve peak shape, though this should be tested to avoid salt precipitation in high organic mobile phases.[5][10]
Q3: What is the optimal mobile phase pH for analyzing 5-Hydroxy Indapamide, and how does it affect the peak?
The optimal pH is one that keeps the analyte in a single, stable ionic form. Since 5-Hydroxy Indapamide has an acidic phenolic group, controlling the pH is critical. The general rule is to set the mobile phase pH at least 2 units away from the analyte's pKa.[11] For an acidic compound, this means using a pH at least 2 units below its pKa to keep it in its neutral, more retained form.
Table 1: Effect of Mobile Phase pH on 5-Hydroxy Indapamide (Acidic Analyte)
| pH Relative to pKa | Predominant Analyte Form | Retention Behavior in Reversed-Phase | Expected Peak Shape |
|---|---|---|---|
| pH < (pKa - 2) | Neutral (Protonated) | Stronger Retention | Good, Symmetrical |
| pH ≈ pKa | Mixture of Neutral & Ionized | Unstable Retention | Poor (Broad, Tailing, or Split) [4] |
| pH > (pKa + 2) | Ionized (Deprotonated) | Weaker Retention | Good, but may be less retained |
Recommendation: Start with a mobile phase buffered to a pH between 2.5 and 3.5. This is a common practice for Indapamide and related substances to ensure good peak shape.[12]
Q4: My peak tailing persists even at low pH with an end-capped column. What else could be the cause?
If standard approaches fail, the issue is likely metal chelation . Metal ions can leach from system components and get adsorbed onto the column's stationary phase, creating active sites for chelation.[6][13]
-
Troubleshooting Steps:
-
Add a Chelating Agent: Introduce a small amount of a sacrificial chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1 mM). EDTA will bind to the free metal ions, preventing them from interacting with 5-Hydroxy Indapamide.[14]
-
Use Bio-Inert or Metal-Free Hardware: For persistent issues, consider using PEEK tubing and columns with bio-inert hardware designed to minimize metal exposure. This is especially relevant for ultra-sensitive assays.[7]
-
Peak Fronting Issues
Q5: My 5-Hydroxy Indapamide peak is fronting (a "shark fin" shape). What are the common causes?
Peak fronting is less common than tailing but points to a different set of problems. The most likely causes are:
-
Mass Overload: The concentration of the analyte in the injected sample is too high, saturating the stationary phase at the column inlet.[15][16][17] Excess molecules travel down the column unretained, eluting earlier and causing the peak to front.[15]
-
Sample Solvent Incompatibility: The sample is dissolved in a solvent that is significantly "stronger" (less polar in reversed-phase) than the mobile phase.[16][18][19][20][21] This causes the analyte to move too quickly at the start of the separation, leading to a distorted, fronting peak.
-
Column Collapse or Void: A physical disruption of the packed bed at the column inlet can create a void. This leads to a non-uniform flow path and can result in peak fronting or splitting.[16][19][22] This is often accompanied by a sudden drop in backpressure.
Table 2: Troubleshooting Summary for Peak Fronting
| Potential Cause | Recommended Action | Key Experimental Parameters |
|---|---|---|
| Mass Overload | Dilute the sample by a factor of 5 or 10 and reinject.[23] | Analyte Concentration |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase composition or a weaker solvent.[18][24] | Sample Diluent Composition |
| Volume Overload | Reduce the injection volume.[23][24] | Injection Volume |
| Column Void/Collapse | Reverse-flush the column at low flow rate. If unresolved, replace the column.[16] | Column Backpressure, Peak Shape for all Analytes |
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and resolving poor peak shape issues.
Caption: A step-by-step workflow for diagnosing and correcting peak tailing and fronting.
Experimental Protocols
Protocol 1: Preparation of Buffered Mobile Phase at Low pH
This protocol describes the preparation of a mobile phase at pH 3.0, ideal for suppressing silanol interactions and ensuring consistent ionization of 5-Hydroxy Indapamide.
Objective: To prepare 1 L of a mobile phase consisting of Acetonitrile and 25 mM phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Calibrated pH meter
-
0.45 µm solvent filters
Procedure:
-
Prepare the Aqueous Buffer (600 mL):
-
Weigh out the appropriate amount of KH₂PO₄ for a 25 mM solution in 600 mL of water (approx. 2.04 g).
-
Dissolve the salt completely in ~550 mL of HPLC-grade water in a clean beaker.
-
Place a calibrated pH electrode in the solution.
-
Slowly add 85% orthophosphoric acid dropwise while stirring until the pH meter reads 3.0 ± 0.05.
-
Transfer the solution to a 600 mL volumetric flask and add water to the mark.
-
-
Filter the Buffer:
-
Filter the prepared buffer solution through a 0.45 µm solvent filter to remove any particulates.
-
-
Prepare the Final Mobile Phase:
-
In a 1 L solvent bottle, combine 600 mL of the filtered buffer with 400 mL of HPLC-grade Acetonitrile.
-
Mix thoroughly and sonicate for 10-15 minutes to degas the solution.
-
-
System Equilibration:
-
Purge the HPLC lines with the new mobile phase and allow the system to equilibrate at the method's flow rate for at least 15-20 minutes or until a stable baseline is achieved.
-
Protocol 2: Sample Diluent Compatibility Study
Objective: To determine the optimal solvent for dissolving 5-Hydroxy Indapamide to prevent peak distortion from solvent effects.
Procedure:
-
Prepare a stock solution of 5-Hydroxy Indapamide in a strong solvent where it is highly soluble (e.g., 100% Methanol or Acetonitrile).
-
Create three different sample solutions at the same final concentration by diluting the stock solution with:
-
Diluent A: 100% Acetonitrile (a strong solvent)
-
Diluent B: 50:50 (v/v) Acetonitrile:Water (an intermediate solvent)
-
Diluent C: The initial mobile phase composition (e.g., 40:60 Acetonitrile:Buffer)
-
-
Equilibrate the HPLC system with the intended mobile phase.
-
Inject the same volume of each sample (A, B, and C) sequentially.
-
Compare the peak shapes from the three injections. The diluent that produces the most symmetrical and sharpest peak is the most compatible and should be used for the analysis. In most cases, Diluent C will provide the best results.[18]
References
- 1. chromanik.co.jp [chromanik.co.jp]
- 2. lctsbible.com [lctsbible.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silcotek.com [silcotek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. shodexhplc.com [shodexhplc.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 15. youtube.com [youtube.com]
- 16. uhplcs.com [uhplcs.com]
- 17. bvchroma.com [bvchroma.com]
- 18. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 20. How to solve the “solvent effect”_ [uhplcslab.com]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 24. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Indapamide Metabolites
Welcome to the technical support center for the analysis of Indapamide and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing sensitivity for low-level detection and to offer troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways of Indapamide?
Indapamide is extensively metabolized in the liver, with as many as 19 distinct metabolites potentially produced.[1][2][3][4][5] The primary enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[1][2] The main metabolic routes include:
-
Hydroxylation: The formation of hydroxylated metabolites is a major pathway. Hydroxylation of the indole moiety leads to the formation of the major metabolite, M1.[1][2]
-
Dehydrogenation: Indapamide can undergo dehydrogenation to form various metabolites.[1][2]
-
Oxidation: Subsequent oxidation of dehydrogenated metabolites occurs.[1][2]
-
Conjugation: Formation of glucuronide conjugates is another significant metabolic route.[6][7]
Q2: What are the most sensitive analytical methods for detecting low-level Indapamide metabolites?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantitative analysis of Indapamide and its metabolites in biological matrices.[8][9][10][11] This technique offers low limits of quantification (LOQ), often in the sub-ng/mL range, which is crucial for detecting the typically low concentrations of metabolites.
Q3: What are the key challenges in analyzing Indapamide metabolites?
-
Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods.
-
Structural Similarity: Many metabolites are structurally very similar (e.g., isomers of hydroxylated Indapamide), making their chromatographic separation challenging.
-
Matrix Effects: Biological matrices like plasma and urine contain endogenous components that can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy and sensitivity.
-
Polarity of Metabolites: Conjugated metabolites, such as glucuronides, are highly polar, which can make their extraction from biological samples and retention on traditional reversed-phase HPLC columns difficult.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Indapamide metabolites.
Issue 1: Poor Sensitivity / Low Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization | Optimize mass spectrometry source parameters (e.g., spray voltage, gas flows, temperature). Test both positive and negative electrospray ionization (ESI) modes. Indapamide and its metabolites can often be detected in both modes, but one may provide better sensitivity.[9][10] |
| Inefficient Extraction | Evaluate different sample preparation techniques. For metabolites with varying polarities, a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) might be necessary. Optimize the pH of the extraction solvent to ensure efficient recovery of acidic or basic metabolites. |
| Matrix Effects | See the dedicated "Matrix Effects" troubleshooting section below. |
| Poor Fragmentation | Optimize collision energy for each specific metabolite to ensure the generation of stable and intense fragment ions for multiple reaction monitoring (MRM). |
Issue 2: Inconsistent Results / Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Variable Extraction Recovery | Ensure consistent and precise execution of the sample preparation protocol. Use of an appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte, is crucial to compensate for variability. |
| Instrument Instability | Check for fluctuations in LC pump pressure, MS source stability, and detector response. Regular instrument maintenance and calibration are essential. |
| Analyte Instability | Investigate the stability of metabolites in the biological matrix and in processed samples under different storage conditions (e.g., freeze-thaw cycles, bench-top stability). |
Issue 3: Peak Tailing or Broadening
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions on Column | Use a high-purity silica-based column with end-capping. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. The addition of a small amount of an ion-pairing agent or a competing base/acid to the mobile phase can sometimes help. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Contamination of Column or Guard Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
Issue 4: Matrix Effects
| Potential Cause | Troubleshooting Steps |
| Co-elution of Matrix Components | Improve chromatographic separation to separate analytes from interfering matrix components. This can be achieved by modifying the gradient profile, changing the mobile phase composition, or using a different stationary phase. |
| Phospholipid-Induced Ion Suppression | Use a phospholipid removal plate or cartridge during sample preparation. A "divert valve" can also be used to direct the early-eluting, highly polar matrix components to waste instead of the mass spectrometer. |
| Insufficient Sample Cleanup | Optimize the sample preparation method. SPE often provides cleaner extracts than protein precipitation or LLE. |
| Inappropriate Internal Standard | Use a stable isotope-labeled internal standard for each analyte to best compensate for matrix effects. |
Experimental Protocols
Protocol 1: Extraction of Indapamide and its Metabolites from Human Plasma
This protocol provides a general framework for liquid-liquid extraction (LLE). Optimization may be required for specific metabolites.
Materials:
-
Human plasma
-
Internal Standard (IS) solution (e.g., deuterated Indapamide)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Indapamide and its Metabolites
This is a starting point for method development. The gradient and MS parameters should be optimized for each specific metabolite.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
Ion Spray Voltage: +5500 V (Positive), -4500 V (Negative)
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
Table of MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Indapamide | 366.1 | 189.0 | 25 |
| Hydroxy-Indapamide | 382.1 | 205.0 | 28 |
| Dehydro-Indapamide | 364.1 | 187.0 | 25 |
| Indapamide-d3 (IS) | 369.1 | 192.0 | 25 |
Note: The specific m/z values and collision energies need to be determined experimentally for each metabolite.
Data Presentation
Table 1: Comparison of Lower Limits of Quantification (LLOQ) for Indapamide using various LC-MS/MS methods.
| Analytical Method | Matrix | LLOQ | Reference |
| LC-MS/MS | Human Whole Blood | 0.5 ng/mL | [8] |
| LC-MS/MS | Human Plasma | 0.536 ng/mL | [12] |
| UPLC-MS/MS | Human Plasma | 0.5 ng/mL | [8] |
| LC-MS/MS | Human Whole Blood | 0.25 ng/mL | [4] |
Visualizations
Indapamide Metabolic Pathway
The following diagram illustrates the primary metabolic transformations of Indapamide.
Caption: Major metabolic pathways of Indapamide.
General Experimental Workflow
This diagram outlines the typical workflow for the analysis of Indapamide metabolites from biological samples.
Caption: Typical workflow for Indapamide metabolite analysis.
Troubleshooting Logic for Low Sensitivity
This diagram provides a logical approach to troubleshooting low signal intensity in your experiments.
Caption: Troubleshooting logic for low analytical sensitivity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of amlodipine, indapamide and perindopril in human plasma by a novel LC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of indapamide, perindopril and its active metabolite perindoprilat in human plasma using UPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of indapamide, perindopril and perindoprilat in human plasma or whole blood by UPLC-MS/MS and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. scienceopen.com [scienceopen.com]
Best practices for handling and storing isotopic standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and storage of isotopic standards. It is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between shelf life and expiration date for an isotopic standard?
A1:
-
Shelf Life: This refers to the duration a properly stored, unopened standard is expected to remain chemically and physically stable within its specified uncertainty. The primary factor limiting shelf life is often transpiration, or the gradual loss of solvent vapor through the container, which can alter the concentration.[1]
Q2: What are the best container materials for storing isotopic standards?
A2: To prevent contamination and maintain integrity, isotopic standards should be stored in clean, chemically inert containers. For aqueous standards, high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) bottles are often recommended to prevent issues like boron leaching from glassware.[2] For long-term storage of water standards, hermetically sealed glass ampoules are considered the most reliable option to prevent evaporation and isotopic exchange.[3] Plastic bottles should generally be avoided for long-term storage of water standards due to higher evaporation rates.[3]
Q3: How can I prevent contamination of my isotopic standards?
A3: Preventing contamination is crucial for maintaining the integrity of your standards. Key practices include:
-
Using dedicated and thoroughly cleaned tools (e.g., pipettes, spatulas) for each standard.
-
Storing standards in a clean, controlled environment with limited access.[2]
-
Implementing strict cleaning protocols for all labware that will come into contact with the standards.[2]
-
Adding preservatives or stabilizers if necessary for certain types of standards to prevent microbial growth or chemical degradation.[2]
Q4: My standard has expired. Can I still use it?
A4: It is not recommended to use expired standards for quantitative analysis. The isotopic composition or concentration may have shifted, leading to inaccurate results.[4] Expired products should be disposed of according to your institution's radioactive and chemical waste disposal procedures.[4] Regularly managing your inventory to dispose of old or decayed vials is essential for regulatory compliance and good laboratory practice.[4]
Troubleshooting Guides
Problem 1: Poor Reproducibility in Replicate Analyses
If you are observing significant variations between replicate analyses of the same sample using an isotopic internal standard, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inhomogeneous Standard | Ensure the standard is thoroughly mixed before each use, especially if it has been stored for an extended period. For solid standards, proper grinding and mixing are essential to ensure homogeneity.[5] |
| Instrument Instability | Run a system suitability test or analyze a quality control (QC) standard to verify instrument performance.[6] Check for drift in the mass spectrometer and perform necessary calibrations. |
| Inconsistent Sample Preparation | Review your sample preparation workflow to ensure that the internal standard is added consistently to every sample at the beginning of the process.[7] Variations in extraction efficiency can be minimized by ensuring the standard and analyte are in equilibrium. |
| Matrix Effects | Matrix effects can suppress or enhance the analyte signal relative to the internal standard.[7][8] Dilute the sample to reduce the concentration of interfering matrix components. If issues persist, a more rigorous sample cleanup procedure may be necessary. |
Problem 2: Unexpected Isotopic Ratio or Concentration in a Known Standard
If a known quality control (QC) standard yields an unexpected isotopic ratio or concentration, it could indicate a problem with the standard itself or the analytical system.
| Potential Cause | Troubleshooting Steps |
| Standard Degradation | Visually inspect the standard for any signs of precipitation, color change, or microbial growth. If degradation is suspected, discard the standard and open a new one. Store standards under recommended conditions (e.g., refrigerated, protected from light) to prolong their stability.[2] |
| Evaporation | If the standard's concentration appears higher than expected, the solvent may have evaporated. Ensure containers are sealed tightly. For long-term storage, use containers with minimal headspace and consider sealing with parafilm.[3] |
| Incorrect Instrument Calibration | Recalibrate the instrument using fresh primary or certified reference materials. It is recommended to use at least two reference materials to normalize measurements.[9] |
| Contamination | Cross-contamination from other samples or standards can alter the isotopic composition. Use separate, dedicated labware for each standard and sample type.[2] |
Experimental Protocols
Protocol 1: Preparation of a Working Internal Standard Solution
This protocol outlines the steps for diluting a concentrated stock solution of an isotopic standard to a working concentration for daily use.
-
Materials:
-
Concentrated isotopic standard stock solution.
-
High-purity solvent (e.g., methanol, acetonitrile, deionized water) appropriate for your analyte and analytical method.
-
Calibrated volumetric flasks and pipettes.
-
Inert storage vials (e.g., amber glass or PTFE).
-
-
Procedure:
-
Allow the concentrated stock solution to equilibrate to room temperature before opening to prevent condensation from entering the container.
-
Using a calibrated pipette, transfer a precise volume of the stock solution into a calibrated volumetric flask.
-
Dilute the stock solution to the final volume with the appropriate high-purity solvent.
-
Cap the flask and mix thoroughly by inverting it multiple times.
-
Transfer the working standard solution to a clearly labeled, inert storage vial.
-
Store the working standard under the recommended conditions (e.g., 2-8°C, protected from light).
-
Document the preparation date, concentration, and assigned expiration date in a laboratory notebook or inventory system.[4]
-
Protocol 2: Instrument Calibration and Quality Control
This protocol describes a typical procedure for calibrating an instrument and running quality control checks using isotopic standards.
-
Calibration:
-
Prepare a series of calibration standards at different concentration levels, each containing a constant amount of the isotopic internal standard.
-
Analyze the calibration standards on the instrument (e.g., LC-MS, GC-MS).
-
Generate a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte.
-
The calibration should be performed using at least two reference materials that bracket the expected isotopic composition of the samples.[2]
-
-
Quality Control (QC):
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Analyze a QC sample after the calibration standards and periodically throughout the analytical run (e.g., after every 10-15 unknown samples).[6]
-
The results for the QC samples must fall within a predefined acceptance range (e.g., ±15% of the nominal value) for the run to be considered valid.
-
A third reference material should be analyzed as an independent check on the quality of the normalization.[9]
-
Visual Guides
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. fiveable.me [fiveable.me]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. Guide to Isotope Management In Laboratories | Environmental Health and Safety [ehs.weill.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. Quality Assurance and Quality Control | Stable Isotope Laboratory [bu.edu]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution in Multi-Analyte Methods
Welcome to the technical support center for resolving co-elution problems in multi-analyte chromatographic methods. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues of peak overlap in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem?
A1: Co-elution occurs when two or more different compounds elute from a chromatographic column at the same time, resulting in overlapping peaks.[1] This is a significant issue in multi-analyte methods because it can lead to inaccurate quantification, incorrect compound identification, and overall unreliable results.[1]
Q2: How can I detect co-elution in my chromatogram?
A2: Co-elution can be detected through several indicators:
-
Asymmetrical peak shapes: Look for non-Gaussian peaks, such as fronting, tailing, or the appearance of shoulders on the peak.[1]
-
Peak purity analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity across the peak. For a pure compound, the spectra should be consistent across the entire peak.[1]
-
Unexpected quantitative results: Inconsistent or unexpected quantitative data for a known analyte can be an indication of a co-eluting interference.
Q3: What are the fundamental parameters I can adjust to resolve co-elution?
A3: The resolution of two chromatographic peaks is governed by three key factors: the retention factor (k), selectivity (α), and column efficiency (N).[2][3] To resolve co-eluting peaks, you need to manipulate these parameters. The most powerful approach is often to improve the selectivity (α), which is the ability of the chromatographic system to differentiate between the analytes.[3]
Troubleshooting Guides
Guide 1: Optimizing the Mobile Phase
One of the most common and effective strategies to resolve co-elution is to modify the mobile phase.
Problem: Two or more peaks are co-eluting.
Solution: Systematically adjust the mobile phase composition.
Experimental Protocol: Mobile Phase Optimization
-
Adjust Organic Modifier Percentage:
-
For Reversed-Phase HPLC: If your analytes are eluting too early and are poorly resolved, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time and may improve separation. Conversely, if retention times are excessively long, a slight increase in the organic modifier percentage can be tested.
-
Procedure: Prepare a series of mobile phases with incremental changes in the organic modifier concentration (e.g., 2-5% increments). Inject the sample with each mobile phase and observe the effect on resolution.
-
-
Change the Organic Modifier:
-
Different organic solvents can alter the selectivity of the separation. If you are using acetonitrile, try switching to methanol, or vice versa. Tetrahydrofuran (THF) can also be considered as it offers different selectivity.
-
Procedure: Prepare a mobile phase with the new organic modifier at a concentration that provides similar retention times to the original method. This may require some initial scouting experiments.
-
-
Adjust the Mobile Phase pH:
-
For ionizable compounds, the pH of the mobile phase can significantly impact retention and selectivity.[4]
-
Procedure: Prepare buffered mobile phases at different pH values (e.g., in 0.5 pH unit increments) within the stable range of your column. It is recommended to work at a pH that is at least one unit away from the pKa of your analytes to ensure they are in a single ionic form. Measure and adjust the pH of the aqueous portion of the mobile phase before mixing with the organic modifier.[4]
-
Data Presentation: Effect of Mobile Phase Composition on Paraben Separation
The following table illustrates how adjusting the mobile phase composition can impact the separation of paraben preservatives. In this example, a mobile phase of methanol and a phosphate buffer was used. For hand creams, the optimal ratio was slightly modified to achieve good resolution between propylparaben and a co-eluting compound from the cream matrix.[5]
| Mobile Phase Composition (Methanol:Buffer, v/v) | Target Analytes | Observation |
| 50:50 | Methylparaben, Propylparaben | Good separation for syrup and gel samples. |
| 55:45 | Methylparaben, Propylparaben | Optimal for hand cream samples to resolve propylparaben from a matrix interference.[5] |
Troubleshooting Workflow: Mobile Phase Optimization
References
Validation & Comparative
Navigating the Analytical Landscape: A Comparative Guide to the Full Validation of 5-Hydroxy Indapamide Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison of validated analytical methods for 5-Hydroxy Indapamide, a key metabolite of the antihypertensive drug Indapamide. We delve into the experimental data and detailed protocols of a stability-indicating High-Performance Liquid Chromatography (HPLC) method and explore alternative approaches, offering a clear perspective for selecting the most suitable analytical strategy.
The development and validation of robust analytical methods are paramount for generating reliable data in pharmaceutical research. For 5-Hydroxy Indapamide, ensuring the chosen method is fully validated for parameters such as linearity, accuracy, precision, selectivity, and stability is essential for its intended purpose. This guide will focus on a detailed stability-indicating Reversed-Phase HPLC (RP-HPLC) method that includes the validation for 5-Hydroxy Indapamide and discuss other potential analytical techniques.
Comparison of Analytical Methods
While a dedicated, fully validated analytical method solely for 5-Hydroxy Indapamide is not extensively reported in publicly available literature, a stability-indicating RP-HPLC method for Indapamide and its related substances, including 5-Hydroxy Indapamide, provides a strong foundation for its quantification. The following table summarizes the key performance characteristics of this method and provides a comparison with a potential alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a common technique for metabolite quantification.
| Parameter | Stability-Indicating RP-HPLC Method | Alternative Method (LC-MS/MS) |
| Principle | Chromatographic separation based on polarity, with UV detection. | Chromatographic separation coupled with mass analysis based on mass-to-charge ratio. |
| Selectivity | Good, capable of resolving 5-Hydroxy Indapamide from Indapamide and other impurities. | Excellent, highly selective due to specific mass transitions. |
| Sensitivity | Typically in the µg/mL to ng/mL range. | High, often in the pg/mL to ng/mL range. |
| Linearity | Established over a defined concentration range with a high correlation coefficient. | Typically excellent over a wide dynamic range. |
| Accuracy | High, with recovery values within acceptable limits (typically 98-102%). | High, with recovery values typically within 85-115%. |
| Precision | High, with low relative standard deviation (%RSD) for intra- and inter-day analysis. | High, with low %RSD. |
| Matrix Effects | Can be a concern, requires careful sample preparation and method development. | Can be significant, often mitigated by the use of stable isotope-labeled internal standards. |
| Instrumentation | Widely available HPLC systems with UV detectors. | More specialized and expensive LC-MS/MS instrumentation. |
Experimental Protocols
A detailed experimental protocol for a stability-indicating RP-HPLC method for the simultaneous determination of Indapamide and its related substances, including 5-Hydroxy Indapamide, is provided below.
Stability-Indicating RP-HPLC Method
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific composition and gradient program should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both Indapamide and 5-Hydroxy Indapamide have significant absorbance (e.g., 254 nm).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of 5-Hydroxy Indapamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.
-
Sample Preparation: The sample preparation method will depend on the matrix (e.g., bulk drug, pharmaceutical formulation, or biological fluid). For solid dosage forms, this may involve dissolving the powdered sample in a suitable solvent, followed by filtration. For biological samples, more complex extraction procedures like liquid-liquid extraction or solid-phase extraction may be necessary.
3. Validation Parameters:
-
System Suitability: Inject the standard solution multiple times to ensure the chromatographic system is performing adequately. Parameters to check include theoretical plates, tailing factor, and reproducibility of peak area and retention time.
-
Specificity: Assess the ability of the method to exclusively measure the analyte of interest. This is demonstrated by the absence of interfering peaks at the retention time of 5-Hydroxy Indapamide from the matrix, placebo, and known impurities. In a stability-indicating method, forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) are performed to show that the analyte peak is resolved from any degradation products.
-
Linearity: Analyze a series of standard solutions at different concentrations (typically 5-6 levels). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be close to 1.
-
Accuracy: Perform recovery studies by spiking a known amount of 5-Hydroxy Indapamide standard into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within acceptable limits (e.g., 98-102%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of a sample at the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different instruments. The relative standard deviation (%RSD) for both should be within acceptable limits (e.g., <2%).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability under minor variations.
Visualizing the Process and Pathway
To better understand the experimental process and the mechanism of action of Indapamide, the following diagrams are provided.
Caption: Experimental workflow for the HPLC validation of 5-Hydroxy Indapamide.
Caption: Signaling pathway of Indapamide's antihypertensive action.
Conclusion
The full validation of an analytical method for 5-Hydroxy Indapamide is achievable through a stability-indicating RP-HPLC method designed for Indapamide and its related substances. This approach offers good selectivity, accuracy, and precision. For higher sensitivity and selectivity, especially in complex biological matrices, the development and validation of an LC-MS/MS method would be a superior alternative, albeit with higher instrumentation costs. The provided experimental protocol and validation parameters serve as a comprehensive guide for researchers to establish a reliable analytical method for 5-Hydroxy Indapamide, ensuring the integrity and quality of their research data. Understanding the dual mechanism of action of Indapamide, involving both renal and vascular effects, is also crucial for a complete pharmacological assessment.
A Comparative Guide to Internal Standards for Indapamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Hydroxy Indapamide-13C,d3 with other commonly used internal standards for the quantification of indapamide in biological matrices. The selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods, particularly in regulated environments such as clinical trials and drug development.
The Ideal Internal Standard
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer. This mimicry helps to compensate for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are generally considered the gold standard as their physicochemical properties are nearly identical to the analyte.
Comparison of Internal Standards
This section compares this compound with other internal standards that have been reported in the literature for indapamide analysis. While a direct head-to-head experimental comparison under identical conditions is not available in the reviewed literature, this guide summarizes the performance data from individual validated methods.
Table 1: Quantitative Performance of Internal Standards for Indapamide Analysis
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | Mean Recovery (%) | Precision (% CV) | Accuracy (%) | Citation |
| This compound | Indapamide | Data not available in searched literature | Data not available | Data not available | Data not available | Data not available | |
| Indapamide-d3 | Indapamide | Whole Blood | 0.25 - 50 | >80 | <15 | Within ±15 | [1][2] |
| Glimepiride | Indapamide | Whole Blood | 0.5 - 80 | 93.23 | 4.02 (at LLOQ) | Within ±20 at LLOQ, ±15 otherwise | [3] |
| Zolpidem Tartarate | Indapamide | Whole Blood | 1 - 50 | 90.51 - 93.90 (for analyte) | <1.95 | 100.97 - 101.78 | [4] |
| Prednisone | Indapamide | Plasma | 1 - 100 | Not explicitly stated | 5.1 - 10.8 | 97.6 - 102.2 | [5] |
Note: The performance data for each internal standard is derived from different studies with varying experimental conditions. Therefore, a direct comparison of these values should be made with caution. The absence of data for this compound highlights the need for further experimental validation and publication of its performance characteristics.
Discussion of Internal Standard Choices
-
This compound: As a stable isotope-labeled analog of a major metabolite of indapamide, this compound is theoretically an excellent internal standard. Its structure closely resembles indapamide, which should ensure similar extraction and chromatographic behavior. The mass difference due to the heavy isotopes (13C and deuterium) allows for its distinction from the native analyte in the mass spectrometer. It is expected to effectively compensate for matrix effects and variations during sample processing. However, the lack of published performance data is a significant limitation.
-
Indapamide-d3: This is a stable isotope-labeled version of the parent drug and is a widely accepted internal standard for indapamide analysis.[1][2][6][7][8] Its performance has been well-documented, demonstrating good recovery and precision. As a SIL internal standard, it is expected to co-elute with indapamide and experience similar ionization effects, providing reliable quantification.
-
Glimepiride, Zolpidem Tartarate, and Prednisone: These are examples of non-stable isotope-labeled internal standards, also known as "analog" or "structurally unrelated" internal standards.
The primary disadvantage of these non-SIL internal standards is that their physicochemical properties differ from indapamide. This can lead to differences in extraction efficiency, chromatographic retention, and ionization response, potentially resulting in less accurate compensation for analytical variability, especially in the presence of significant matrix effects.
Experimental Protocols
Detailed methodologies for the analysis of indapamide using different internal standards are crucial for reproducibility. Below are summaries of experimental protocols from the cited literature.
Method 1: Indapamide Analysis using Indapamide-d3 as Internal Standard [1][2]
-
Sample Preparation: Liquid-liquid extraction of whole blood samples.
-
Chromatography:
-
Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm)
-
Mobile Phase: Methanol and 5 mm aqueous ammonium acetate containing 1 mm formic acid (60:40)
-
Flow Rate: 1 mL/min
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode
-
Transitions:
-
Indapamide: m/z 364.0 → m/z 188.9
-
Indapamide-d3: m/z 367.0 → m/z 188.9
-
-
Method 2: Indapamide Analysis using Glimepiride as Internal Standard [3]
-
Sample Preparation: Hemolysis and deproteination of whole blood using ZnSO4, followed by liquid-liquid extraction with ethyl acetate.
-
Chromatography: Not specified in detail in the abstract.
-
Mass Spectrometry:
-
Ionization: Turbo ion spray (TIS) source in positive ion mode
-
Acquisition Mode: Selective Reaction Monitoring (SRM)
-
Method 3: Indapamide Analysis using Zolpidem Tartarate as Internal Standard [4]
-
Sample Preparation: Automated solid-phase extraction (SPE) of human whole blood.
-
Chromatography:
-
Column: Kinetex C18 column (100 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 2 mm ammonium formate (90:10, v/v)
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Method 4: Indapamide Analysis using Prednisone as Internal Standard [5]
-
Sample Preparation: Liquid-liquid extraction of plasma samples.
-
Chromatography: Not specified in detail in the abstract.
-
Mass Spectrometry: Specific parameters not detailed.
Workflow and Decision Making
The selection of an appropriate internal standard is a critical step in bioanalytical method development. The following diagram illustrates a typical workflow and the logical considerations involved.
Caption: Workflow for Internal Standard Selection in Bioanalytical Method Development.
Conclusion
The choice of an internal standard significantly impacts the quality of bioanalytical data. For the quantification of indapamide, stable isotope-labeled internal standards such as Indapamide-d3 have demonstrated robust performance in validated methods. This compound holds great promise as an ideal internal standard due to its structural similarity to a major metabolite, though published data on its performance is currently lacking.
While non-SIL internal standards like Glimepiride, Zolpidem Tartarate, and Prednisone have been used, they may not provide the same level of accuracy in compensating for analytical variability, particularly in complex biological matrices. The selection of an internal standard should always be justified by thorough experimental validation to ensure the reliability of the bioanalytical method. Researchers are encouraged to evaluate multiple candidates and select the one that demonstrates the best performance in terms of recovery, matrix effect compensation, and overall method precision and accuracy.
References
- 1. akjournals.com [akjournals.com]
- 2. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Vasorelaxant Properties of Indapamide and its Metabolite, 5-OH-indapamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasorelaxant effects of the antihypertensive drug Indapamide and its principal metabolite, 5-OH-indapamide. The information presented is based on available experimental data to facilitate a clear understanding of their distinct mechanisms of action on vascular smooth muscle.
Comparative Data Summary
| Feature | Indapamide | 5-OH-indapamide |
| Primary Mechanism of Vasorelaxation | Potent calcium channel antagonism.[1] | Activation of potassium channels.[1] |
| Effect on Ca2+ Channels | Strong inhibitor of Ca2+ influx, significantly shifting the Ca2+ dose-response curve to the right and reducing maximal Ca2+-induced contraction.[1] | Weak calcium channel antagonist, with minimal shift in the Ca2+ dose-response curve.[1] |
| Effect on K+ Channels | Not a primary mechanism. | Relaxation is partly mediated by the opening of Ca2+-activated K+ channels and ATP-sensitive K+ channels.[1] |
| Potency as a Vasorelaxant | Considered a potent vasorelaxant due to its direct action on calcium channels.[1] | Possesses vasodilator properties, but the mechanism is distinct from Indapamide. |
| Endothelium-dependency | Studies on Indapamide suggest it does not directly affect endothelium-dependent relaxations but may facilitate the release of endothelium-derived relaxing factors under certain conditions. | The role of the endothelium in 5-OH-indapamide-induced vasorelaxation has not been as extensively studied in direct comparison. |
Experimental Protocols
The following is a representative experimental protocol for assessing and comparing the vasorelaxant effects of Indapamide and 5-OH-indapamide on isolated arterial rings, based on standard pharmacological methodologies.
Objective: To determine and compare the vasorelaxant effects and mechanisms of Indapamide and 5-OH-indapamide on pre-contracted isolated guinea pig mesenteric arteries.
Materials:
-
Male guinea pigs
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Noradrenaline (Norepinephrine)
-
Potassium Chloride (KCl)
-
Indapamide
-
5-OH-indapamide
-
Charybdotoxin (a blocker of large-conductance Ca2+-activated K+ channels)
-
Glibenclamide (an ATP-sensitive K+ channel blocker)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Methodology:
-
Tissue Preparation:
-
Humanely euthanize male guinea pigs.
-
Isolate the mesenteric arterial bed and dissect secondary branches of the superior mesenteric artery in cold Krebs-Henseleit solution.
-
Cut the arteries into rings of approximately 2-3 mm in length.
-
Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
-
Isometric Tension Recording:
-
Connect the arterial rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1g, with solution changes every 15-20 minutes.
-
-
Contraction and Vasorelaxation Studies:
-
Induce a stable contraction in the arterial rings using a submaximal concentration of noradrenaline (e.g., 1-10 µM) or a high concentration of KCl (e.g., 80 mM).
-
Once a stable plateau of contraction is achieved, cumulatively add increasing concentrations of Indapamide or 5-OH-indapamide to the organ bath.
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
-
Mechanistic Studies:
-
To investigate the role of K+ channels in 5-OH-indapamide-induced relaxation, pre-incubate the arterial rings with charybdotoxin or glibenclamide for 20-30 minutes before adding noradrenaline and subsequently 5-OH-indapamide.
-
To assess the calcium antagonistic effects, pre-contract the rings with a high KCl solution to depolarize the cell membrane and then cumulatively add CaCl2 to generate a dose-response curve. Repeat this in the presence of different concentrations of Indapamide or 5-OH-indapamide.
-
Data Analysis:
-
Construct concentration-response curves for the vasorelaxant effects of Indapamide and 5-OH-indapamide.
-
Express the relaxation as a percentage of the contraction induced by noradrenaline or KCl.
-
If possible, calculate EC50 (the concentration of the drug that produces 50% of the maximal response) and Emax (the maximal relaxation response) values.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the responses between the two compounds and in the presence and absence of channel blockers.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway for Indapamide-induced vasorelaxation.
Caption: Signaling pathway for 5-OH-indapamide-induced vasorelaxation.
Caption: Experimental workflow for vasorelaxation assay.
References
A Comparative Analysis of 5-Hydroxy Indapamide and Hydrochlorothiazide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of 5-Hydroxy Indapamide, the primary active metabolite of the thiazide-like diuretic indapamide, and hydrochlorothiazide (HCTZ), a conventional thiazide diuretic. Both compounds are utilized in the management of hypertension, yet they exhibit distinct pharmacological profiles that influence their clinical efficacy and adverse effect profiles. This comparison is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two diuretic agents.
Mechanism of Action: A Tale of Two Diuretics
Both 5-Hydroxy Indapamide and hydrochlorothiazide exert their primary diuretic and antihypertensive effects by acting on the distal convoluted tubule (DCT) of the nephron. However, there are subtle but significant differences in their mechanisms of action.
Hydrochlorothiazide acts by inhibiting the Na+/Cl- cotransporter in the DCT, leading to increased excretion of sodium, chloride, and water.[1][2][3][4] This reduction in plasma volume is a key contributor to its blood pressure-lowering effect.[1][3][4]
5-Hydroxy Indapamide , as the active metabolite of indapamide, also inhibits the Na+/Cl- cotransporter in the DCT.[5][6] Beyond its diuretic action, indapamide and its metabolites, including 5-Hydroxy Indapamide, possess a distinct vasodilatory property.[7][6][8] This is attributed to a calcium antagonist-like effect on vascular smooth muscle, leading to reduced peripheral resistance.[6][8] Specifically, 5-OH-indapamide-induced relaxation of blood vessels is partly mediated through the opening of Ca2+-activated and ATP-sensitive potassium channels.
Signaling Pathway of Diuretic Action
Vasodilatory Signaling Pathway of 5-Hydroxy Indapamide
Performance Comparison: Quantitative Data
The following tables summarize the key performance differences between indapamide (as the parent compound of 5-Hydroxy Indapamide) and hydrochlorothiazide based on available clinical and preclinical data. It is important to note that direct comparative data for 5-Hydroxy Indapamide is limited, and therefore, data for indapamide is used as a surrogate, reflecting the clinical outcomes of its active metabolite.
Table 1: Antihypertensive Efficacy
| Parameter | Indapamide | Hydrochlorothiazide | Reference(s) |
| Systolic Blood Pressure Reduction | More potent at lower doses.[9][10][11] A meta-analysis showed a greater reduction of -5.1 mmHg compared to HCTZ.[10][12] | Less potent at commonly prescribed doses.[10][12] | [9][10][11][12] |
| Diastolic Blood Pressure Reduction | Generally similar or slightly greater reduction than HCTZ.[13] | Effective, but may be less potent than indapamide.[13] | [13] |
| Duration of Action | Longer, allowing for once-daily dosing.[9][10] | Shorter, potentially leading to less 24-hour blood pressure control with once-daily dosing.[11] | [9][10][11] |
Table 2: Metabolic Effects
| Parameter | Indapamide | Hydrochlorothiazide | Reference(s) |
| Serum Potassium | Can cause hypokalemia, but some studies suggest less impact than HCTZ at equipotent doses.[9][10][13] However, one study in diabetic patients on ACE inhibitors found lower potassium with indapamide.[14] | Known to cause hypokalemia.[9][10][13] | [9][10][13][14] |
| Serum Uric Acid | Increases uric acid levels.[13] | Increases uric acid levels, potentially to a greater extent than indapamide.[13] | [13] |
| Glucose Metabolism | Generally considered to have a more favorable or neutral effect on glucose metabolism.[9][10] One study in diabetic patients showed a higher HbA1c with indapamide compared to HCTZ when added to an ACE inhibitor.[14] | Associated with a higher risk of new-onset diabetes. | [9][10][14] |
| Lipid Profile | Generally neutral effect on lipids.[9] One study noted a significant increase in triglycerides with indapamide compared to HCTZ. | Can have adverse effects on lipid profiles, including increased total and LDL cholesterol.[13] | [9][13] |
Table 3: Cardiovascular and Renal Effects
| Parameter | Indapamide | Hydrochlorothiazide | Reference(s) |
| Cardiovascular Outcomes | Associated with a reduction in cardiovascular morbidity and mortality, including stroke.[9][15] | Evidence for reducing cardiovascular events is less robust compared to indapamide and chlorthalidone.[9] | [9][15] |
| Renal Function | May have beneficial effects on renal tubular injury and hemodynamics.[9] | Less evidence of renal protective effects compared to indapamide.[9] | [9] |
| Endothelial Function | Shown to improve endothelial function.[16] | No significant improvement in endothelial function observed in a comparative study.[16] | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are generalized from standard pharmacological and clinical research practices.
Assessment of Diuretic Potency in Rodents
Objective: To determine and compare the diuretic and natriuretic effects of 5-Hydroxy Indapamide and hydrochlorothiazide in a rodent model.
Experimental Workflow:
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g) are used.
-
Housing: Animals are housed individually in metabolic cages for acclimatization at least 24 hours before the experiment, with free access to food and water.
-
Grouping: Rats are randomly assigned to three groups: vehicle control (e.g., 0.5% carboxymethylcellulose), 5-Hydroxy Indapamide, and hydrochlorothiazide.
-
Dosing: On the day of the experiment, animals are orally administered their respective treatments.
-
Urine Collection: Urine is collected at specified time intervals (e.g., 0-6 hours and 6-24 hours) in graduated collection tubes.
-
Analysis: The volume of urine is measured. The concentrations of sodium, potassium, and chloride ions in the urine are determined using a flame photometer or ion-selective electrodes.
Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
Objective: To compare the blood pressure-lowering effects of 5-Hydroxy Indapamide and hydrochlorothiazide in a genetic model of hypertension.
Protocol:
-
Animals: Adult male Spontaneously Hypertensive Rats (SHR) are used.
-
Blood Pressure Measurement: Baseline systolic blood pressure is measured in conscious, restrained rats using a non-invasive tail-cuff method.
-
Treatment: Animals are treated daily with the vehicle, 5-Hydroxy Indapamide, or hydrochlorothiazide via oral gavage for a specified period (e.g., 4 weeks).
-
Monitoring: Systolic blood pressure and heart rate are measured at regular intervals throughout the treatment period.
-
Data Analysis: Changes in blood pressure from baseline are calculated and compared between the treatment groups.
Assessment of Vasorelaxant Effects on Isolated Aortic Rings
Objective: To investigate and compare the direct vasorelaxant properties of 5-Hydroxy Indapamide and hydrochlorothiazide on isolated arterial tissue.
Protocol:
-
Tissue Preparation: The thoracic aorta is excised from euthanized rats. The aorta is cleaned of adhering connective tissue and cut into rings (2-3 mm in width).
-
Organ Bath Setup: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.
-
Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride to induce a stable contraction.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of 5-Hydroxy Indapamide or hydrochlorothiazide are added to the organ bath.
-
Data Recording: The relaxation response is recorded as a percentage of the pre-contraction tension.
-
Mechanism of Action Studies: To investigate the underlying mechanisms, the experiment can be repeated in the presence of specific inhibitors (e.g., potassium channel blockers, nitric oxide synthase inhibitors).
Conclusion
References
- 1. A simple versatile method for measuring tail cuff systolic blood pressure in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 5. Spironolactone and hydrochlorothiazide exert antioxidant effects and reduce vascular matrix metalloproteinase-2 activity and expression in a model of renovascular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Diuretics screening models | PPTX [slideshare.net]
- 8. Vasorelaxant effects of 50 commonly used traditional herbal prescriptions on isolated rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. ijpp.com [ijpp.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reprocell.com [reprocell.com]
- 14. A comparative review on In-vivo and In-vitro screening models for diuretic agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 15. pharmatutor.org [pharmatutor.org]
- 16. Models for testing_activity_of_diuretics | PPTX [slideshare.net]
Inter-laboratory study for the quantification of Indapamide metabolites
A Comparative Guide to the Bioanalytical Quantification of Indapamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Comparative Analysis of Analytical Methods for Indapamide Quantification
The following tables summarize the performance characteristics of various analytical methods for the quantification of indapamide in different biological matrices. These methods have been validated and published in peer-reviewed journals, providing a reliable basis for comparison.
Table 1: LC-MS/MS Methods for Indapamide Quantification in Whole Blood
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Sample Preparation | Recovery (%) | Reference |
| 0.25 - 50 | 0.25 | Liquid-Liquid Extraction (LLE) | >80 | [5][6] |
| 0.5 - 80 | 0.5 | LLE after hemolysis and deproteination | 82.4 | [7] |
| 1 - 50 | 1 | Solid-Phase Extraction (SPE) | 90.5 - 93.9 | [8] |
| 1 - 250 | 1 | Protein Precipitation | Not Reported | [9] |
Table 2: LC-MS/MS and HPLC Methods for Indapamide Quantification in Plasma and Urine
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Sample Preparation | Recovery (%) | Reference |
| UPLC-MS/MS | Plasma | 0.5 - 120 | 0.5 | Protein Precipitation | Not Reported | [9] |
| HPLC-UV | Plasma | 1 - 100 | 1 | Liquid-Liquid Extraction (LLE) | Not Reported | [10] |
| LC-MS/MS | Plasma | 1.14 - 68.57 | 1.14 | Liquid-Liquid Extraction (LLE) | Not Reported | [11] |
| HPLC-Amperometric | Urine | 25 - 315 | 1 | LLE or SPE | 88.3 (LLE), 82.9 (SPE) | [12][13][14] |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the tables above. These protocols provide a comprehensive overview of the steps involved in the bioanalytical quantification of indapamide.
Protocol 1: LC-MS/MS Quantification of Indapamide in Human Whole Blood
This protocol is based on the method described by Pinto et al. (2014).[5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human whole blood, add the internal standard (indapamide-d3).
-
Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 1 mL of diethyl ether, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: Synergi Polar-RP (50 x 4.6 mm, 4 µm)
-
Mobile Phase: Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
3. Mass Spectrometric Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitored Transitions:
-
Indapamide: m/z 364.0 → 188.9
-
Indapamide-d3 (IS): m/z 367.0 → 188.9
-
Protocol 2: HPLC with Amperometric Detection for Indapamide in Urine
This protocol is based on the method described by Legorburu et al. (1999).[12][13][14]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load 1 mL of urine onto the cartridge.
-
Wash the cartridge with water.
-
Elute indapamide with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Column: µBondapak C18
-
Mobile Phase: Acetonitrile and water (45:55, v/v) containing 5 mM KH2PO4–K2HPO4 (pH 4.0)
-
Flow Rate: 1 mL/min
3. Amperometric Detection
-
Working Electrode: Glassy carbon
-
Potential: +1200 mV
Visualizations
Metabolic Pathway of Indapamide
The following diagram illustrates the primary metabolic pathways of indapamide, which mainly involve hydroxylation and dehydrogenation mediated by cytochrome P450 enzymes.
Experimental Workflow for LC-MS/MS Quantification of Indapamide
This diagram outlines the general workflow for the quantification of indapamide in a biological matrix using LC-MS/MS.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Polymorphisms of Metabolic Enzymes and the Pharmacokinetics of Indapamide in Taiwanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 7. Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Establishment and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Assessment of Amlodipine and Indapamide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Quantitative determination of indapamide in pharmaceuticals and urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Bioequivalence of Indapamide Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of different formulations of indapamide, a thiazide-like diuretic commonly used in the treatment of hypertension. By presenting key pharmacokinetic data from various studies, this document aims to offer valuable insights for researchers, scientists, and professionals involved in drug development and formulation. The following sections detail the experimental protocols employed in these bioequivalence studies and present the comparative data in a clear, tabular format.
Comparative Pharmacokinetic Data
The bioequivalence of different indapamide formulations is primarily assessed by comparing their pharmacokinetic parameters. The tables below summarize the key metrics from several comparative studies, including the maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Table 1: Bioequivalence of a Test vs. Reference 2.5 mg Indapamide Formulation
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 49.53 ± 5.53 | 47.79 ± 4.68 | Within 80-125% |
| Tmax (h) | 1.9 ± 0.6 | 2.0 ± 0.5 | Not Applicable |
| AUC0-τ (ng·h/mL) | 859.51 ± 160.92 | 840.90 ± 170.62 | Within 80-125% |
| AUC0-∞ (ng·h/mL) | 934.35 ± 190.60 | 919.52 ± 179.74 | Within 80-125% |
| t1/2 (h) | 22.49 ± 5.93 | 23.23 ± 4.48 | Not Applicable |
Data sourced from a single-dose, randomized, two-way crossover study in 20 healthy male volunteers.[1][2] The 90% confidence intervals for the ratio of Cmax, AUC0-τ, and AUC0-∞ were all within the acceptable range of 80-125%, indicating that the two formulations are bioequivalent.[1][2]
Table 2: Pharmacokinetic Comparison of Immediate-Release (IR) and Sustained-Release (SR) Indapamide Formulations (Single Dose)
| Parameter | 1.5 mg SR Formulation (Dose-Normalized Mean ± SD) | 2.5 mg IR Formulation (Dose-Normalized Mean ± SD) |
| Cmax (ng/mL) | 17.6 ± 6.3 | 39.3 ± 11.0 |
| Tmax (h) | 12.3 ± 0.4 | 0.8 ± 0.3 |
| AUC (ng·h/mL) | 559 ± 125 | 564 ± 146 |
| t1/2z (h) | 14.8 ± 2.8 | 18.4 ± 13.4 |
This study compared a 1.5 mg sustained-release formulation with a 2.5 mg immediate-release formulation.[3][4] The SR formulation exhibited a lower peak concentration and a longer time to reach it, characteristic of a sustained-release profile.[3][4] Despite these differences, the total drug exposure (AUC) was comparable, indicating similar bioavailability.[3][4]
Table 3: Bioequivalence of Two 2.5 mg Indapamide Tablet Formulations
| Parameter | Test Formulation | Reference Formulation | 90% Confidence Interval of Geometric Mean Ratios |
| Cmax | - | - | 104.94% - 119.90% |
| AUC0-t | - | - | 98.90% - 106.34% |
| AUC0-∞ | - | - | 98.59% - 104.40% |
This study in 28 healthy subjects concluded that the two indapamide tablets were bioequivalent as the 90% confidence intervals for Cmax, AUC0-t, and AUC0-∞ were within the 80.00%-125.00% range.[5]
Experimental Protocols
The assessment of bioequivalence for different indapamide formulations generally follows a standardized set of experimental protocols. These are designed to minimize variability and ensure that any observed differences in drug absorption are attributable to the formulations themselves.
Study Design
The most common study design is a randomized, two-period, two-sequence, crossover study .[1][5][6]
-
Randomization: Subjects are randomly assigned to receive either the test formulation or the reference formulation in the first period.
-
Crossover: After a washout period, subjects receive the alternate formulation in the second period. This design allows each subject to serve as their own control, reducing inter-subject variability.
-
Washout Period: A sufficient time interval between the two periods (e.g., 7 to 14 days) is crucial to ensure the complete elimination of the drug from the body before the next administration.[1][6]
Studies can be open-label (both investigators and subjects know which formulation is being administered) or single-blind (investigators are aware, but subjects are not).[1][5]
Subject Population
Bioequivalence studies are typically conducted in a small group of healthy adult volunteers (e.g., 18-28 subjects).[1][5][7] Subjects undergo a thorough medical screening to ensure they meet the inclusion criteria and have no contraindications to the drug.
Dosing and Administration
A single oral dose of the indapamide formulation is administered to fasting subjects.[2][5] Subjects typically fast overnight before drug administration and for a specified period afterward to minimize the effect of food on drug absorption.[2]
Blood Sampling
Serial blood samples are collected at predetermined time points before and after drug administration. Sampling is typically continued for a duration sufficient to characterize the plasma concentration-time profile of the drug, often up to 72 or 84 hours post-dose.[1][5]
Analytical Method
The concentration of indapamide in the collected plasma or whole blood samples is determined using a validated bioanalytical method. The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1][5] Other methods like High-Performance Liquid Chromatography (HPLC) with UV or amperometric detection have also been used.[7][8] The method must be validated for its accuracy, precision, linearity, selectivity, and stability.
Pharmacokinetic Analysis
The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and formulation:
-
Cmax: The maximum observed plasma concentration of the drug.
-
Tmax: The time at which Cmax is observed.
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
-
AUC0-∞: The area under the plasma concentration-time curve extrapolated to infinity.
-
t1/2: The elimination half-life of the drug.
These parameters are calculated using non-compartmental methods.[1]
Statistical Analysis
Statistical analysis is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values. The primary goal is to determine the 90% confidence interval for the ratio of the geometric means of the test and reference formulations. For two formulations to be considered bioequivalent, this confidence interval must fall within the predetermined range of 80% to 125% .[5]
Visualizing the Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for different indapamide formulations.
Caption: Workflow of a typical crossover bioequivalence study.
References
- 1. Pharmacokinetics and bioequivalence study of two indapamide formulations after single-dose administration in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Pharmacokinetics of sustained and immediate release formulations of indapamide after single and repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and bioequivalence study of indapamide tablets [manu41.magtech.com.cn]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Indapamide and Chlorthalidone Efficacy
An evidence-based guide for researchers and drug development professionals.
Indapamide and chlorthalidone, both thiazide-like diuretics, are mainstays in the management of hypertension. While they share a similar mechanism of action, subtle but significant differences in their pharmacokinetic and pharmacodynamic profiles can influence their clinical efficacy and safety. This guide provides a comprehensive, data-driven comparison of indapamide and chlorthalidone, drawing upon available head-to-head and comparative clinical data to inform research and development in cardiovascular therapeutics.
Antihypertensive Efficacy
Direct head-to-head randomized controlled trials comparing indapamide and chlorthalidone are limited. Much of the comparative efficacy data is derived from meta-analyses and studies where hydrochlorothiazide (HCTZ) serves as a common comparator.
A significant meta-analysis has demonstrated that both indapamide and chlorthalidone are more potent than HCTZ in lowering systolic blood pressure (SBP).[1][2] In a random-effects meta-analysis, indapamide and chlorthalidone lowered SBP more than HCTZ by -5.1 mmHg and -3.6 mmHg, respectively.[1][2]
While a direct comparison from this meta-analysis is not available, the data suggests a potent antihypertensive effect from both agents. An older single-blind crossover trial directly comparing 5 mg of indapamide daily with 100 mg of chlorthalidone daily in 38 elderly patients with essential hypertension found that while both drugs significantly lowered blood pressure, the percentage reduction in diastolic pressure was greater with indapamide. It is important to note that the dosages used in this study are higher than what is common in current clinical practice.
Table 1: Comparative Antihypertensive Efficacy (Indirect Comparison vs. HCTZ)
| Feature | Indapamide | Chlorthalidone | Data Source |
| Systolic Blood Pressure Reduction (vs. HCTZ) | -5.1 mmHg (95% CI, -8.7 to -1.6) | -3.6 mmHg (95% CI, -7.3 to 0.0) | [1][2] |
| Potency vs. HCTZ | Approximately 1.5 to 2 times more potent | More potent than HCTZ |
Metabolic and Adverse Effect Profile
The metabolic side effect profiles of indapamide and chlorthalidone are of significant interest, particularly concerning electrolyte disturbances.
A retrospective cohort study comparing thiazide-associated hyponatremia found differences in serum potassium levels between patients taking hydrochlorothiazide, indapamide, and chlorthalidone. After excluding patients on other diuretics, the study observed higher serum potassium levels in the HCTZ group compared to the indapamide group, which may be related to the lower equipotent dose of HCTZ used. The study also noted that the correction of hyponatremia was slower in the chlorthalidone group.
The 1975 crossover trial reported that potassium supplementation was necessary for 25 of the 38 patients when they were receiving chlorthalidone, while only one patient required it as a precautionary measure while on indapamide.
Table 2: Comparative Metabolic and Adverse Effects
| Feature | Indapamide | Chlorthalidone | Data Source |
| Serum Potassium | May cause less hypokalemia compared to chlorthalidone at higher doses. | Higher incidence of hypokalemia reported in some studies. | |
| Serum Sodium | Risk of hyponatremia. | Slower correction of hyponatremia observed in a retrospective study. | |
| Other Metabolic Effects | Generally considered to have a more favorable metabolic profile. |
Experimental Protocols
Meta-Analysis of Antihypertensive Potency (Roush et al., 2015)
Objective: To compare the antihypertensive potency and metabolic effects of hydrochlorothiazide (HCTZ) with indapamide and chlorthalidone through a systematic review and meta-analysis of head-to-head randomized controlled trials.
Methodology:
-
Data Sources: A comprehensive search of PubMed, EMBASE, and the Cochrane Central Register of Controlled Trials was conducted.
-
Inclusion Criteria: Randomized trials in hypertensive patients with systolic blood pressure, metabolic parameters, or cardiovascular events as outcomes, comparing two or three of the diuretics (HCTZ, indapamide, chlorthalidone) were included.
-
Data Extraction: Data on study design, patient characteristics, diuretic doses, and outcomes (blood pressure changes, metabolic changes) were extracted. To facilitate fair comparison, diuretic doses were categorized into three levels.
-
Statistical Analysis: A random-effects meta-analysis was performed to calculate the weighted mean difference in systolic blood pressure reduction and changes in metabolic parameters.
Retrospective Cohort Study on Thiazide-Associated Hyponatremia
Objective: To compare the epidemiological and biochemical profiles and hospital course of patients with thiazide-associated hyponatremia (TAH) admitted while using hydrochlorothiazide (HCTZ), indapamide, or chlorthalidone.
Methodology:
-
Study Design: A retrospective cohort study.
-
Data Source: Hospital's digital registries.
-
Patient Population: Patients admitted with TAH.
-
Data Analysis: Epidemiological and biochemical parameters were compared between the HCTZ, indapamide, and chlorthalidone groups. The correlation between diuretic dose and biochemical parameters was also analyzed. A sub-analysis was performed on patients without co-medication of other diuretics.
Visualizing the Evidence
To better understand the methodologies and mechanisms discussed, the following diagrams are provided.
Conclusion
Both indapamide and chlorthalidone are highly effective antihypertensive agents, likely more potent than hydrochlorothiazide. The available evidence, although largely indirect, suggests that indapamide may have a more favorable metabolic profile, particularly concerning hypokalemia, especially when compared to higher doses of chlorthalidone. However, chlorthalidone has a longer half-life and a more extensive evidence base for reducing cardiovascular morbidity and mortality in large-scale clinical trials.
For researchers and drug development professionals, the key takeaway is the need for well-designed, head-to-head, randomized controlled trials to definitively elucidate the comparative efficacy and safety of indapamide and chlorthalidone. Such studies would provide invaluable data to guide clinical practice and future drug development efforts in the field of hypertension and cardiovascular disease.
References
Evaluating the Diuretic Properties of 5-Hydroxy Indapamide Versus its Parent Drug, Indapamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Indapamide and its Metabolism
Indapamide is a thiazide-like diuretic widely prescribed for the treatment of hypertension and edema.[1][2] It exerts its therapeutic effect primarily by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[3][4] Indapamide is extensively metabolized in the liver, with one of its major metabolites being 5-Hydroxy Indapamide, formed through hydroxylation of the indole moiety.[3] While this metabolite is pharmacologically active, preclinical evidence suggests it is less potent than the parent compound.[3]
Comparative Diuretic Performance: A Qualitative Overview
Direct quantitative comparisons of key diuretic parameters such as urine volume, and sodium, potassium, and chloride excretion between 5-Hydroxy Indapamide and Indapamide are not available in published literature. However, based on existing pharmacological information, a qualitative comparison can be inferred.
| Parameter | Indapamide | 5-Hydroxy Indapamide |
| Diuretic Potency | Established diuretic activity, leading to increased urine and electrolyte excretion.[5] | Stated to possess diuretic properties, but animal studies suggest it is less pharmacologically active than Indapamide.[3][6] |
| Mechanism of Action | Inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule.[4] | Presumed to be similar to Indapamide, though likely with lower affinity for the target transporter. |
| Clinical Significance | The primary active agent responsible for the diuretic and antihypertensive effects. | Contributes to the overall pharmacological profile, but likely to a lesser extent than the parent drug. |
Experimental Protocols for Diuretic Activity Evaluation
To quantitatively assess and compare the diuretic properties of 5-Hydroxy Indapamide and Indapamide, a standardized preclinical experimental protocol in a rodent model, such as rats, is typically employed. The following methodology is a representative example based on established practices.[1][7][8]
1. Animal Model:
-
Species: Male or female Wistar or Sprague-Dawley rats.
-
Weight: 150-200g.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
2. Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., 0.9% saline or a suspension vehicle like 0.5% carboxymethyl cellulose).
-
Group 2 (Positive Control): A standard diuretic with a known mechanism, such as Furosemide (a loop diuretic) or Hydrochlorothiazide (a thiazide diuretic).
-
Group 3 (Test Compound 1): Indapamide at various dose levels.
-
Group 4 (Test Compound 2): 5-Hydroxy Indapamide at various dose levels.
3. Experimental Procedure:
-
Fasting: Animals are fasted overnight (approximately 18 hours) before the experiment, with free access to water.
-
Hydration: To ensure a measurable urine output, animals are hydrated with a preload of normal saline (e.g., 25 ml/kg body weight) administered orally.
-
Drug Administration: Immediately after hydration, the respective test compounds, positive control, or vehicle are administered orally or via the desired route.
-
Metabolic Cages: Each animal is placed in an individual metabolic cage designed to separate and collect urine and feces.
-
Urine Collection and Measurement: Urine is collected at predetermined time intervals (e.g., every hour for the first 6 hours, and then a cumulative collection at 24 hours). The total volume of urine for each animal is recorded.
4. Urine Analysis:
-
Electrolytes: The concentration of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine samples is determined using a flame photometer or ion-selective electrodes.
-
pH: The pH of the urine samples can also be measured.
5. Data Analysis:
-
The diuretic activity is calculated as the total urine output per 100g of body weight.
-
The natriuretic (Na+), kaliuretic (K+), and chloruretic (Cl-) activities are calculated as the total excretion of each electrolyte.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the different treatment groups with the control group.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.
Conclusion
While 5-Hydroxy Indapamide is a principal metabolite of Indapamide and is known to be pharmacologically active, the available evidence suggests it possesses a weaker diuretic effect than the parent drug. For researchers and drug development professionals seeking to definitively quantify these differences, the experimental protocol outlined in this guide provides a robust framework for a head-to-head comparison. Such studies would be invaluable in further elucidating the complete pharmacological profile of Indapamide and its metabolites.
References
- 1. The pharmacology and clinical pharmacology of indapamide. | Semantic Scholar [semanticscholar.org]
- 2. Effect of indapamide on volume-dependent hypertension, renal haemodynamics, solute excretion and proximal nephron fractional reabsorption in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacology and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indapamide. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Hydroxy Indapamide-13C,d3: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential guidance on the proper disposal procedures for 5-Hydroxy Indapamide-13C,d3, a stable isotope-labeled compound used in research and drug development. Adherence to these protocols is critical to ensure laboratory safety, environmental protection, and regulatory compliance.
Core Principles of Disposal
This compound is labeled with stable isotopes (Carbon-13 and Deuterium) and is not radioactive . Therefore, its disposal does not necessitate specialized handling for radioactive waste.[1][] However, as a pharmaceutical chemical compound, it must be treated as potentially hazardous waste. The primary directive for disposal is to adhere to all local, regional, and national regulations governing chemical and pharmaceutical waste.[3][4][5]
Risk Assessment and Classification
Before disposal, a thorough risk assessment should be conducted. The Safety Data Sheet (SDS) for this compound and its parent compound, Indapamide, should be consulted to determine its hazardous properties.[6] Based on available information, Indapamide may cause various physiological effects and skin and eye irritation.[3]
Waste Classification:
The waste should be classified based on its characteristics (e.g., toxic, flammable). In the United States, this involves determining if it meets the criteria for hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] Waste streams should be segregated to avoid mixing incompatible materials.[]
Step-by-Step Disposal Protocol
A clear and systematic approach to the disposal of this compound is essential for safety and compliance.
Personal Protective Equipment (PPE)
At a minimum, the following PPE should be worn when handling this compound for disposal:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: To protect from skin contact.
Segregation and Collection
-
Solid Waste:
-
Carefully sweep up any solid this compound.
-
Place the solid waste into a clearly labeled, sealed container. The container should be appropriate for chemical waste and compatible with the compound.
-
The label should include the chemical name ("this compound"), the words "Hazardous Waste," and any other information required by your institution or local regulations.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
These materials should be collected in a separate, clearly labeled hazardous waste container.
-
-
Liquid Waste (if in solution):
-
Do not dispose of solutions containing this compound down the drain.[7]
-
Collect liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should identify the solvent and the presence of this compound.
-
Storage
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.
Final Disposal
Arrange for the collection and disposal of the hazardous waste through a certified and licensed hazardous waste disposal company.[3][7] These companies are equipped to handle and dispose of chemical and pharmaceutical waste in compliance with all environmental regulations.
Decontamination Procedures
All equipment and surfaces that may have come into contact with this compound must be thoroughly decontaminated.
Equipment Decontamination
-
Initial Cleaning: Wash the equipment with a suitable laboratory detergent and hot water to remove any visible residue.[8]
-
Rinsing: Rinse the equipment thoroughly with tap water, followed by a rinse with deionized or organic-free water.[8]
-
Drying: Allow the equipment to air dry completely.
-
Storage: Once dry, store the decontaminated equipment in a clean, designated area to prevent re-contamination.[9]
Work Area Decontamination
-
Wipe down all potentially contaminated surfaces (e.g., benchtops, fume hood surfaces) with a suitable laboratory cleaning agent.
-
Follow with a rinse of water and allow to dry.
Quantitative Data Summary
No specific quantitative limits for the disposal of this compound were found in the reviewed literature. Disposal regulations are typically based on the hazardous characteristics of the waste rather than specific concentration thresholds for non-radioactive, isotopically labeled compounds. The following table summarizes the key disposal parameters, which are primarily qualitative.
| Parameter | Guideline | Source |
| Waste Type | Chemical / Pharmaceutical Waste | [3][4] |
| Radioactivity | Not Radioactive (Stable Isotopes) | [1][] |
| Disposal Method | Incineration by a licensed facility is common for pharmaceutical waste. | [5][7] |
| Sewer Disposal | Prohibited for hazardous pharmaceutical waste. | [5][7] |
| Container Type | Labeled, sealed, and chemically compatible containers. Hazardous waste is often collected in black containers. | [][5] |
Visualizing the Disposal Workflow
To aid in understanding the proper disposal pathway, the following diagram outlines the key decision points and steps.
Caption: Disposal workflow for this compound.
This guide is intended to provide a framework for the safe and compliant disposal of this compound. Researchers and laboratory personnel are reminded to always consult their institution's specific safety protocols and local regulations.
References
- 1. moravek.com [moravek.com]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 5-Hydroxy Indapamide-13C,d3
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Hydroxy Indapamide-13C,d3. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a stable isotopically labeled version of a metabolite of Indapamide, should be handled with the same precautions as the parent compound. The primary health hazard associated with Indapamide is that it is suspected of damaging fertility or the unborn child[1]. Therefore, stringent adherence to safety protocols is mandatory.
Occupational Exposure Limit (OEL): The OEL for Indapamide has been established at 25 μg/m³ over an 8-hour time-weighted average[2]. All handling procedures should be designed to maintain exposure well below this limit.
Recommended Personal Protective Equipment:
A summary of the required PPE is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[2][3] | Protects eyes from splashes and airborne particles. |
| Skin Protection | Chemically compatible gloves (e.g., nitrile).[2][4] | Prevents direct skin contact with the compound. |
| Lab coat or other protective clothing.[2][3] | Provides a barrier against accidental spills and contamination. | |
| Respiratory Protection | Effective dust mask or respirator with a particle filter.[2][3][5] | Necessary when handling the solid compound to prevent inhalation of dust. |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, obtain and review the Safety Data Sheet (SDS) for Indapamide and any specific instructions for the labeled compound[1]. Don all required personal protective equipment as outlined in the table above.
-
Engineering Controls: All handling of the solid compound should occur in a well-ventilated area, preferably within a laboratory fume hood, vented enclosure, or glovebox to minimize inhalation risk[2].
-
Weighing and Solution Preparation: When weighing the solid material, take care to avoid creating dust[5]. Use appropriate tools to handle the solid. If preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling Decontamination: After handling, thoroughly decontaminate all work surfaces.
-
Doffing PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly after removing gloves[2].
Disposal Plan
While this compound is a stable isotopically labeled compound and not radioactive, proper disposal procedures are still necessary to manage chemical hazards.
Disposal Workflow:
Caption: Decision workflow for the disposal of waste contaminated with this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be segregated from general laboratory waste[].
-
Labeling: The segregated waste container must be clearly labeled with its contents, specifying that it contains "this compound"[].
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, regional, and national hazardous waste regulations[2][3]. Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.
-
Stable Isotopes: As this compound contains stable isotopes, no additional precautions for radioactivity are required[][7]. The disposal protocol is dictated by the chemical properties of the compound itself.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
